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  • Product: (R)-4,4-Difluoropyrrolidine-2-carboxamide

Core Science & Biosynthesis

Foundational

A Technical Guide to (R)-4,4-Difluoropyrrolidine-2-carboxamide: A Key Fluorinated Building Block in Modern Drug Discovery

Executive Summary: (R)-4,4-Difluoropyrrolidine-2-carboxamide is a chiral, fluorinated heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. As a proline mimetic, its rigid p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: (R)-4,4-Difluoropyrrolidine-2-carboxamide is a chiral, fluorinated heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. As a proline mimetic, its rigid pyrrolidine scaffold provides a valuable conformational constraint in drug design. The strategic incorporation of a geminal difluoro group at the C4 position offers profound advantages, including the blockage of metabolic oxidation at a typically vulnerable site, modulation of the ring pucker, and alteration of the amine's basicity. These features enhance the metabolic stability and pharmacokinetic profile of drug candidates.[1][2] This guide provides an in-depth analysis of its chemical properties, a proposed synthetic pathway, expected analytical characterization, and its critical applications, particularly as an intermediate in the synthesis of enzyme inhibitors for treating metabolic diseases.

Chemical Identity and Physicochemical Properties

A clear understanding of the molecule's fundamental properties is paramount for its effective use in synthesis and research. It is critical to note a common discrepancy in public databases: the CAS Number 426844-51-1 is frequently assigned to the (S)-enantiomer hydrochloride salt.[3][4][5] The corresponding (R)-enantiomer hydrochloride is identified by CAS Number 1315053-41-8 .[1][6] This guide focuses on the (R)-enantiomer as requested.

Nomenclature and Chemical Identifiers
IdentifierValue
IUPAC Name (2R)-4,4-difluoropyrrolidine-2-carboxamide hydrochloride
CAS Number 1315053-41-8[6]
Molecular Formula C₅H₉ClF₂N₂O[1][6]
Molecular Weight 186.59 g/mol [1][6]
Canonical SMILES C1NC(C1)(F)F.Cl
InChI Key RRQDQYAEZGKHOB-UWTATZPHSA-N
MDL Number MFCD06797015[1]
Physicochemical Properties
PropertyValueSource(s)
Appearance Solid / White to off-white solid[2]
Melting Point 221-223 °C (for (S)-enantiomer)[4][7]
Optical Activity [α]/D +23±5°, c = 0.5 in H₂O (Expected value for (R)-enantiomer, based on the (S)-enantiomer's value of -23±5°)
Purity ≥95% - ≥98%[3][6]
Structural Analysis

The structure of (R)-4,4-Difluoropyrrolidine-2-carboxamide is defined by several key features that dictate its chemical behavior and utility. The pyrrolidine ring, a saturated five-membered N-heterocycle, serves as a constrained scaffold. The chiral center at the C2 position, with (R) stereochemistry, is crucial for stereospecific interactions with biological targets. The primary carboxamide at C2 provides hydrogen bond donor and acceptor capabilities, essential for molecular recognition.[8]

The most impactful feature is the gem-difluoro substitution at the C4 position. These electron-withdrawing fluorine atoms significantly lower the pKa of the secondary amine compared to its non-fluorinated analog, proline. This reduction in basicity can be critical for optimizing a drug's pharmacokinetic properties, such as cell permeability and oral bioavailability. Furthermore, the C-F bonds are exceptionally stable, rendering the C4 position resistant to metabolic hydroxylation, a common pathway for drug deactivation.[9]

Caption: 2D structure of (R)-4,4-Difluoropyrrolidine-2-carboxamide.

Synthesis and Manufacturing Considerations

As a building block, an efficient and stereocontrolled synthesis is crucial. While specific proprietary manufacturing procedures are not public, a robust synthetic route can be proposed based on established chemical principles.

Retrosynthetic Analysis

The most direct retrosynthetic disconnection is at the amide bond, pointing to (R)-4,4-difluoroproline as the immediate chiral precursor. This precursor is derivable from 4-oxoproline through a key fluorination step followed by protection and resolution or asymmetric synthesis.

Retrosynthesis Target (R)-4,4-Difluoropyrrolidine-2-carboxamide Precursor1 (R)-4,4-Difluoroproline (Protected) Target->Precursor1 Amide Formation Precursor2 4-Oxoproline Derivative Precursor1->Precursor2 Geminal Fluorination (e.g., DAST, Deoxo-Fluor®) Start Commercially Available Starting Materials Precursor2->Start Standard Synthesis

Sources

Exploratory

4,4-difluoropyrrolidine-2-carboxamide molecular weight and formula

An In-Depth Technical Guide to 4,4-Difluoropyrrolidine-2-carboxamide for Researchers and Drug Development Professionals Introduction 4,4-Difluoropyrrolidine-2-carboxamide is a fluorinated heterocyclic compound that has g...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4,4-Difluoropyrrolidine-2-carboxamide for Researchers and Drug Development Professionals

Introduction

4,4-Difluoropyrrolidine-2-carboxamide is a fluorinated heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. As a proline mimetic, its rigidified pyrrolidine scaffold, combined with the unique electronic properties imparted by the gem-difluoro group, makes it a valuable building block for the synthesis of novel therapeutic agents. The introduction of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. This guide provides a comprehensive overview of the molecular properties, synthesis, and applications of 4,4-difluoropyrrolidine-2-carboxamide, with a focus on its utility in drug discovery and development. Pyrrolidine carboxamides, in general, represent a novel class of inhibitors for various biological targets, including the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis[1].

Molecular Properties

The fundamental characteristics of (S)-4,4-difluoropyrrolidine-2-carboxamide and its common hydrochloride salt are summarized below. The gem-difluoro substitution at the 4-position of the pyrrolidine ring is a key structural feature that influences its conformational preferences and electronic properties.

Property(S)-4,4-Difluoropyrrolidine-2-carboxamide(S)-4,4-Difluoropyrrolidine-2-carboxamide hydrochloride
Molecular Formula C₅H₈F₂N₂OC₅H₉ClF₂N₂O[2][3]
Molecular Weight 150.13 g/mol 186.59 g/mol [2][3][4]
CAS Number Not directly available426844-51-1[2]
Appearance Solid (predicted)Liquid[2]
Melting Point Not available221 to 223°C[2]
IUPAC Name (2S)-4,4-difluoropyrrolidine-2-carboxamide(2S)-4,4-difluoropyrrolidine-2-carboxamide;hydrochloride[2]

Synthesis of 4,4-Difluoropyrrolidine-2-carboxamide

The synthesis of 4,4-difluoropyrrolidine-2-carboxamide typically commences from a commercially available, N-protected precursor, such as (2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid[5]. The synthetic strategy involves two key transformations: the amidation of the carboxylic acid and the subsequent deprotection of the amine.

The general workflow for the synthesis is depicted in the following diagram:

Synthesis_Workflow cluster_0 Step 1: Amidation cluster_1 Step 2: Deprotection Start N-Boc-4,4-difluoro-L-proline (C10H15F2NO4) Reagents1 Ammonium Chloride (NH4Cl) HOBt, EDCI, DIPEA DMF Start->Reagents1 Coupling Intermediate N-Boc-4,4-difluoropyrrolidine-2-carboxamide Reagents1->Intermediate Reagents2 Trifluoroacetic Acid (TFA) DCM Intermediate->Reagents2 Boc Removal Final_Product (S)-4,4-Difluoropyrrolidine-2-carboxamide (C5H8F2N2O) Reagents2->Final_Product

Caption: Synthetic route for 4,4-difluoropyrrolidine-2-carboxamide.

Applications in Drug Development

The unique structural and electronic properties of 4,4-difluoropyrrolidine-2-carboxamide make it a highly sought-after building block in modern drug discovery. The carboxamide functional group is a privileged scaffold in many FDA-approved drugs due to its versatile binding capabilities[6].

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A significant application of fluorinated pyrrolidine derivatives is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes[7]. DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion. By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to improved glycemic control. The pyrrolidine scaffold can mimic the proline residue of natural DPP-4 substrates, while the difluoro substitution can enhance binding affinity and metabolic stability.

The mechanism of action for DPP-4 inhibitors is illustrated below:

DPP4_Inhibition cluster_pathway Incretin Pathway cluster_inhibition Therapeutic Intervention cluster_outcome Physiological Effect GLP1 Active GLP-1 DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation Insulin Increased Insulin Secretion GLP1->Insulin Stimulates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inhibitor 4,4-Difluoropyrrolidine-based DPP-4 Inhibitor Inhibitor->DPP4 Inhibition Glucose Lowered Blood Glucose Insulin->Glucose

Caption: Mechanism of DPP-4 inhibition for glycemic control.

Other Therapeutic Areas

The versatility of the 4,4-difluoropyrrolidine-2-carboxamide scaffold extends beyond diabetes. Pyrrolidine carboxamides have been investigated as potential inhibitors of enoyl acyl carrier protein reductase (InhA) for tuberculosis treatment[1] and as dual antiproliferative EGFR/CDK2 inhibitors for cancer therapy[8]. The incorporation of this motif can lead to compounds with improved potency and selectivity for their respective targets.

Experimental Protocols

The following is a representative protocol for the synthesis of (S)-4,4-difluoropyrrolidine-2-carboxamide from its N-Boc protected carboxylic acid precursor.

Step 1: Amidation of (2S)-1-((tert-butoxy)carbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid
  • To a solution of (2S)-1-((tert-butoxy)carbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid (1.0 eq) in dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add ammonium chloride (NH₄Cl) (1.5 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Continue stirring at room temperature for 16 hours.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-Boc-4,4-difluoropyrrolidine-2-carboxamide.

Step 2: Deprotection of N-Boc-4,4-difluoropyrrolidine-2-carboxamide
  • Dissolve the N-Boc protected intermediate (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.

  • Filter the solid and wash with diethyl ether to obtain (S)-4,4-difluoropyrrolidine-2-carboxamide as the TFA salt.

  • For the free base, neutralize with a suitable base (e.g., saturated sodium bicarbonate solution) and extract with an appropriate organic solvent.

Conclusion

4,4-Difluoropyrrolidine-2-carboxamide is a valuable and versatile building block for the synthesis of complex molecular architectures in drug discovery. Its unique stereochemical and electronic properties, conferred by the gem-difluoro group on the pyrrolidine ring, provide medicinal chemists with a powerful tool to modulate the pharmacological properties of lead compounds. The synthetic accessibility and the demonstrated utility of this scaffold in developing inhibitors for key biological targets underscore its importance in the ongoing quest for novel and effective therapeutics.

References

  • PubChem. N-(2-((2S)-2-Cyano-4,4-difluoro-1-pyrrolidinyl)-2-oxoethyl)-4-quinolinecarboxamide. Available from: [Link]

  • Next Peptide. (S)-4,4-Difluoropyrrolidine-2-carboxamide hydrochloride. Available from: [Link]

  • PubChem. (2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid. Available from: [Link]

  • PubChem. (S)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride. Available from: [Link]

  • J&K Scientific. (S)-4,4-Difluoropyrrolidine-2-carboxamide hydrochloride. Available from: [Link]

  • Google Patents. WO2010081014A1 - Novel 4-fluoropyrrolidine-2-carbonyl fluoride compounds and their preparative methods.
  • MySkinRecipes. (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride. Available from: [Link]

  • PubChem. Pyrrolidine-2-carboxamide. Available from: [Link]

  • ChemRxiv. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Available from: [Link]

  • PubChem. (2S,4S)-1-(tert-Butoxycarbonyl)-4-(difluoromethyl)pyrrolidine-2-carboxylic acid. Available from: [Link]

  • PubMed. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. Available from: [Link]

  • PubMed. Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. Available from: [Link]

  • PubMed Central. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Available from: [Link]

Sources

Foundational

Fluorinated Proline Architectures: A Stereoelectronic Engineering Guide

Topic: Fluorinated Proline Analogs for Medicinal Chemistry Building Blocks Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Executive Summary Pro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fluorinated Proline Analogs for Medicinal Chemistry Building Blocks Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary

Proline is unique among the proteinogenic amino acids due to its pyrrolidine ring, which restricts conformational freedom and influences secondary structure.[1][2] However, the introduction of fluorine onto the pyrrolidine ring—specifically at the 4-position—transforms proline from a passive structural scaffold into a tunable "stereoelectronic engine."

For the medicinal chemist, fluorinated prolines offer a predictable method to lock conformations, modulate amide bond isomerism (cis/trans), and alter metabolic profiles without significantly increasing steric bulk. This guide details the mechanistic underpinnings, synthetic pathways, and application strategies for deploying (2S,4R)- and (2S,4S)-4-fluoroproline analogs in drug discovery.

The Stereoelectronic Toolkit: Mechanism of Action

The utility of fluorinated prolines rests on two fundamental quantum mechanical interactions: the gauche effect and the


 interaction .[3] Understanding these allows a chemist to rationally design peptide backbones.
The Fluorine Gauche Effect

In the pyrrolidine ring, the electronegative fluorine atom prefers a conformation where the C–F bond is antiperiplanar to the best donor


 bond (usually C–H or N–C), rather than another electronegative bond.[2]
  • Hyperconjugation: This is driven by the donation of electron density from the

    
     bonding orbital into the low-lying 
    
    
    
    antibonding orbital.
  • Consequence: This interaction dictates the "pucker" of the ring (C

    
    -endo vs. C
    
    
    
    -exo).[3]
Amide Bond Isomerization ( )

The ring pucker directly influences the equilibrium of the preceding peptide bond (cis vs. trans).

  • C

    
    -exo pucker:  Positions the backbone in a way that maximizes the 
    
    
    
    interaction between the amide oxygen (
    
    
    ) of the preceding residue and the ester/amide carbonyl (
    
    
    ) of the proline.[2] This stabilizes the trans isomer.
  • C

    
    -endo pucker:  Weakens this interaction and sterically accommodates the cis  isomer more readily (though trans is usually still major, the cis population increases significantly).
    
Visualization of Stereoelectronic Logic

The following diagram illustrates the causal link between stereochemistry, ring pucker, and amide bond geometry.

G cluster_0 Input: Stereochemistry cluster_1 Mechanism: Gauche Effect cluster_2 Output: Amide Geometry Node_4R (2S, 4R)-4-Fluoroproline Pucker_Exo Cγ-Exo Pucker (Down) Node_4R->Pucker_Exo σ(C-H) -> σ*(C-F) Node_4S (2S, 4S)-4-Fluoroproline Pucker_Endo Cγ-Endo Pucker (Up) Node_4S->Pucker_Endo σ(C-H) -> σ*(C-F) Trans_Stab Stabilizes TRANS (Strong n->π*) Pucker_Exo->Trans_Stab Pre-organization Cis_Prom Promotes CIS (Increased Population) Pucker_Endo->Cis_Prom Steric/Electronic Relief

Caption: Figure 1. The stereochemical imperative. 4R-fluorination enforces an exo-pucker, stabilizing the trans-amide.[4] 4S-fluorination enforces an endo-pucker, shifting equilibrium toward the cis-amide.

Synthetic Pathways: Divergent Access

Accessing these building blocks relies on the "chiral pool," specifically (2S,4R)-4-Hydroxyproline (Hyp) , a commodity chemical derived from collagen.[3] The key transformation is Deoxofluorination , which proceeds via an


 mechanism with inversion of configuration.
Strategic Planning
  • Targeting (2S,4S)-4-F-Pro (flp): Direct fluorination of natural Hyp (inversion 4R

    
     4S).
    
  • Targeting (2S,4R)-4-F-Pro (Flp): Requires a double inversion. First, invert Hyp to (2S,4S)-OH, then fluorinate (inversion 4S

    
     4R).
    
Protocol: Synthesis of (2S,4S)-N-Boc-4-Fluoroproline Methyl Ester

Primary route for accessing the cis-promoting analog.

Reagents:

  • Starting Material: N-Boc-trans-4-hydroxy-L-proline methyl ester.

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride). Note: Deoxo-Fluor is thermally more stable.

  • Solvent: Anhydrous DCM.

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask under Argon, dissolve N-Boc-Hyp-OMe (1.0 equiv) in anhydrous DCM (0.1 M). Cool to -78°C.

  • Activation: Add DAST (1.2 equiv) dropwise via syringe. Caution: DAST reacts violently with water/silica. Use plastic syringes if possible.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature overnight. The hydroxyl group attacks the sulfur, creating a leaving group, followed by intramolecular fluoride displacement with inversion.

  • Quench: Pour reaction mixture into saturated aqueous NaHCO

    
     with vigorous stirring. Gas evolution will occur.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Synthetic Workflow Diagram

Synthesis Hyp (2S, 4R)-Hydroxyproline (Natural Source) Step1 Protection (Boc2O, MeOH/H+) Hyp->Step1 Hyp_Prot N-Boc-(4R)-Hyp-OMe Step1->Hyp_Prot DAST Deoxofluorination (DAST/Deoxo-Fluor) SN2 Inversion Hyp_Prot->DAST Mitsunobu Mitsunobu / Hydrolysis (Inversion 1) Hyp_Prot->Mitsunobu Prod_4S (2S, 4S)-4-Fluoroproline (Cγ-Endo / Cis-bias) DAST->Prod_4S Int_4S_OH N-Boc-(4S)-Hyp-OMe Mitsunobu->Int_4S_OH DAST_2 Deoxofluorination (DAST) SN2 Inversion Int_4S_OH->DAST_2 Prod_4R (2S, 4R)-4-Fluoroproline (Cγ-Exo / Trans-bias) DAST_2->Prod_4R

Caption: Figure 2. Divergent synthesis of fluoroproline isomers from the chiral pool. Note that 4R-F requires a double-inversion sequence.

Physicochemical & Conformational Profiling[5]

The introduction of fluorine alters the physicochemical landscape of the amino acid.[2][3][5] The data below compares the standard N-acetyl methyl ester derivatives (Ac-Xaa-OMe).

Conformational Data

The


 value represents the ratio of trans amide to cis amide conformers.[6]
AnalogConfigurationRing Pucker

(Water)

(Dioxane)
L-Proline (2S)Mixed (Endo/Exo)4.63.0
(4R)-F-Pro (2S, 4R)Exo (>95%)6.7 4.0
(4S)-F-Pro (2S, 4S)Endo (>95%)2.51.2
4,4-Difluoro-Pro (2S)Mixed~4.0~3.0

Data Interpretation:

  • (4R)-F-Pro is a "Super-Proline," enforcing the trans-amide bond more strictly than native proline.

  • (4S)-F-Pro significantly lowers the energy barrier for the cis-conformer, making it an essential tool for designing turn mimetics or destabilizing helices.

Physicochemical Properties
PropertyEffect of FluorinationMedicinal Chemistry Implication
Amine Basicity (

)
Decreases by ~1.0 - 1.5 unitsReduces protonation at physiological pH; improves membrane permeability.
Lipophilicity Context dependentC-F is hydrophobic but polar. Generally increases lipophilicity compared to OH, but less than CH

.
Metabolic Stability High Blocks Prolyl-4-hydroxylase (P4H). Prevents oxidative degradation at the 4-position.

Case Studies & Applications

Collagen Stability (The Raines Effect)

Collagen relies on a repeating Xaa-Yaa-Gly triplet, where Yaa is often 4-Hydroxyproline (Hyp). Hyp stabilizes the triple helix via the gauche effect (exo-pucker).

  • Experiment: Replacing Hyp with (4R)-F-Pro hyperstabilizes the triple helix because F is a better acceptor for the gauche effect than OH, enforcing the required exo-pucker more rigidly.

  • Contrast: Replacing Hyp with (4S)-F-Pro destroys the triple helix stability by enforcing the incompatible endo-pucker.

F NMR Probes

Because the chemical shift of the fluorine atom is highly sensitive to the local environment (cis vs. trans amide bond), these analogs serve as powerful, non-perturbing NMR probes for monitoring protein folding and ligand binding in real-time.

  • (4S)-F-Pro is particularly useful as a "spy" for cis-peptide bonds in unfolded proteins.

Drug Design: ACE Inhibitors & Protease Targets

Inhibitors of Angiotensin Converting Enzyme (ACE) often utilize proline mimics. Incorporating 4-fluoroproline can:

  • Enhance Potency: By pre-organizing the inhibitor into the bioactive conformation (reducing entropic penalty upon binding).

  • Extend Half-life: By blocking metabolic oxidation at the susceptible C4 position.

References

  • Raines, R. T., & Hodges, J. A. (2003).[7][8][9] Stereoelectronic effects on collagen stability: The dichotomy of 4-fluoroproline diastereomers. Journal of the American Chemical Society, 125(31), 9262-9263.[8] [Link]

  • O'Hagan, D., et al. (2002). The conformational analysis of 3- and 4-fluoroprolines. Journal of the Chemical Society, Perkin Transactions 2, (11), 1969-1972. [Link]

  • Newberry, R. W., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1–25.[1] [Link]

  • Demange, L., et al. (2016). Practical syntheses of 4-fluoroprolines. Beilstein Journal of Organic Chemistry, 12, 1826–1838. [Link]

  • Verkade, J. M., et al. (2010). Organocatalytic synthesis of fluorinated prolines. European Journal of Organic Chemistry, 2010(17), 3211-3223. [Link]

Sources

Exploratory

Suppliers and price of (R)-4,4-Difluoropyrrolidine-2-carboxamide HCl

High-Purity Chiral Fluorinated Building Block for Medicinal Chemistry Executive Summary (R)-4,4-Difluoropyrrolidine-2-carboxamide HCl (CAS: 1315053-41-8) is a specialized chiral building block used in the optimization of...

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Chiral Fluorinated Building Block for Medicinal Chemistry

Executive Summary

(R)-4,4-Difluoropyrrolidine-2-carboxamide HCl (CAS: 1315053-41-8) is a specialized chiral building block used in the optimization of peptide-based therapeutics, protease inhibitors (e.g., DPP-4, HCV NS3), and neurological agents. Distinguished by the gem-difluoro substitution at the C4 position, this scaffold modulates the pKa of the pyrrolidine nitrogen, enhances lipophilicity, and blocks metabolic oxidation, all while retaining the rigid pyrrolidine geometry.

Critical Procurement Insight: Researchers must distinguish between the (R)-isomer (unnatural, high-cost) and the (S)-isomer (natural L-proline derived, low-cost). The (R)-isomer commands a market price premium of 15–20x over its enantiomer due to the complexity of accessing the D-proline stereochemical series.

Chemical Specifications & Identity

PropertySpecification
Chemical Name (R)-4,4-Difluoropyrrolidine-2-carboxamide hydrochloride
CAS Number 1315053-41-8 (R-isomer); Note: 426844-51-1 is the (S)-isomer
Molecular Formula C₅H₈F₂N₂O[1][2][3] · HCl
Molecular Weight 186.59 g/mol (Salt); 150.13 g/mol (Free Base)
Appearance White to off-white crystalline solid
Chirality (R)-enantiomer (D-Proline backbone)
Solubility Soluble in Water, Methanol, DMSO; Slightly soluble in Ethanol
Hygroscopicity Hygroscopic (Store under inert gas)

Market Analysis: Suppliers & Pricing Strategy

The supply chain for the (R)-isomer is constrained compared to the (S)-isomer. While the (S)-isomer is a commodity chemical derived from abundant trans-4-hydroxy-L-proline, the (R)-isomer requires synthesis from expensive D-proline precursors or complex chiral resolution.

Supplier Landscape (Q1 2026 Estimates)
SupplierCatalog #Pack SizeEst. Price (USD)Lead TimePurity
Aladdin Scientific D6282571 g$296.90 Stock≥97%
ChemScene CS-0444428250 mgInquire2-3 Weeks≥98%
Aaron Chemicals AR00341 g~$250.002 Weeks≥97%
Fluorochem N/AN/ASells (S)-isomer only (£18/g)--

Procurement Strategy:

  • Verify Stereochemistry: Vendors often mislabel the (S)-isomer as the (R)-isomer due to lower cost. Always request a Chiral HPLC or Optical Rotation Certificate of Analysis (CoA) before bulk purchase.

  • Custom Synthesis: For quantities >10g, custom synthesis from D-pyroglutamic acid is often more cost-effective than catalog pricing.

  • Cost-Benefit Analysis: In early SAR (Structure-Activity Relationship) screening, confirm if the (R)-configuration is strictly necessary. If the target protein pocket tolerates the (S)-configuration, material costs can be reduced by ~95%.

Technical Deep Dive: Synthesis & Functional Logic

The "Fluorine Effect" in Drug Design

The introduction of the gem-difluoro group at C4 has three primary effects:

  • pKa Depression: The electron-withdrawing fluorine atoms lower the pKa of the pyrrolidine nitrogen (approx. 1–2 units lower than proline), reducing basicity and potentially improving oral bioavailability by altering membrane permeability.

  • Metabolic Blocking: C4 is a common site for oxidative metabolism (hydroxylation). Fluorination blocks this pathway, extending the half-life (

    
    ) of the drug.
    
  • Conformational Bias: Unlike a single fluorine which forces a specific puckering (C4-endo vs C4-exo), the gem-difluoro group creates a balance but generally favors the C4-endo conformation due to the gauche effect, influencing binding affinity.

Synthesis Pathway

The high cost of the (R)-isomer stems from the starting material. The standard route involves Deoxofluorination of a 4-oxo intermediate.

SynthesisPath Start D-Proline (Expensive Precursor) Step1 Protection (Boc/Cbz) Start->Step1 Protection Step2 4-Oxo-D-Proline Derivative Step1->Step2 Oxidation (RuO4 or Jones) Step3 Deoxofluorination (DAST/Deoxo-Fluor) Step2->Step3 Fluorination Step4 Amidation (NH3/MeOH) Step3->Step4 Ester -> Amide Final (R)-4,4-Difluoropyrrolidine- 2-carboxamide HCl Step4->Final Deprotection (HCl) LPro L-Hydroxyproline (Cheap Commodity) LPro->Step2 Stereochem Mismatch (Yields S-Isomer)

Caption: Synthesis logic showing the divergence between the expensive D-Proline route (required for the R-isomer) and the commodity L-Proline route.

Experimental Protocols

Quality Control: Identity Verification

Since the (R) and (S) isomers have identical NMR spectra in achiral solvents, Optical Rotation is the primary rapid identification method.

Protocol: Optical Rotation Check

  • Preparation: Dissolve 10 mg of the sample in 1.0 mL of Methanol (HPLC grade).

  • Measurement: Use a polarimeter with a sodium D-line lamp (589 nm) at 20°C.

  • Criteria:

    • (R)-Isomer: Expected

      
       to 
      
      
      
      (concentration dependent).
    • (S)-Isomer: Expected

      
      .
      
    • Note: If the value is near zero, the product may be racemic.

Protocol: ¹⁹F-NMR Verification

  • Solvent: Deuterated DMSO (

    
    -DMSO).
    
  • Observation: Look for a characteristic AB pattern or broad multiplet around -100 to -105 ppm (relative to CFCl₃). The two fluorine atoms are diastereotopic, often splitting into a complex quartet-like signal due to coupling with geminal protons.

Handling & Storage
  • Hygroscopicity: The HCl salt will absorb atmospheric moisture, turning into a sticky gum.

  • Storage: Store at +2°C to +8°C in a tightly sealed container. For long-term storage (>1 month), store at -20°C under Argon.

  • Re-drying: If the solid becomes tacky, dry under high vacuum (0.1 mbar) at 40°C for 12 hours over P₂O₅.

Applications in Drug Discovery

This building block is typically employed in the "Lead Optimization" phase.

  • Protease Inhibitors: The amide group serves as an anchor (H-bond donor/acceptor) in the S1 or S2 pockets of serine proteases.

  • Peptidomimetics: Replaces Proline residues in turn-inducing sequences. The (R)-configuration mimics D-Proline, often used to stabilize

    
    -turns or prevent proteolytic cleavage by endogenous peptidases.
    
  • Fragment-Based Design: Used as a polar, rigid fragment to probe sub-pockets where the fluorine atoms can engage in multipolar interactions with backbone carbonyls of the target protein.

References

  • ChemScene Product Data. (R)-4,4-Difluoropyrrolidine-2-carboxamide hydrochloride (CAS 1315053-41-8).[1] Retrieved from

  • Aladdin Scientific. (2R)-4,4-difluoropyrrolidine-2-carboxamide hydrochloride Specifications. Retrieved from [2]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Fluorochem. (S)-4,4-Difluoropyrrolidine-2-carboxamide hydrochloride Data Sheet. (Used for comparative pricing).[4] Retrieved from

  • Demange, L., et al. (2016). Practical Synthesis of 4,4-Difluoroproline Derivatives. Organic Process Research & Development.

Sources

Foundational

Technical Guide: The Role of 4,4-Difluorination in Pyrrolidine Ring Conformation

The following technical guide details the structural, physicochemical, and synthetic roles of 4,4-difluorination in the pyrrolidine scaffold. Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Bi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, physicochemical, and synthetic roles of 4,4-difluorination in the pyrrolidine scaffold.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists

Executive Summary

The pyrrolidine ring is a privileged scaffold in drug design, most notably serving as the core of the amino acid proline. While monofluorination at the C4 position is a well-established strategy to lock the ring into specific puckered conformations (via the gauche effect), 4,4-difluorination offers a distinct pharmacological utility. It modifies the electronic profile (pKa, metabolic stability) without imposing the rigid conformational bias seen in monofluorinated analogues. This guide explores the unique "electronic tuning without steric locking" capability of the 4,4-difluoro motif, providing actionable protocols for its synthesis and application in optimizing drug candidates.

Theoretical Framework: The Fluorine Effect

To understand the specific role of 4,4-difluorination, one must first contrast it with the behavior of the native and monofluorinated pyrrolidine rings.[1]

The Conformational Landscape

The pyrrolidine ring is not planar; it exists in a dynamic equilibrium between two principal envelope conformations defined by the pucker of the C4 (


-carbon) atom:
  • C4-endo (S-type): The C4 atom is displaced endo (same side) relative to the carbonyl/substituent at C2.

  • C4-exo (N-type): The C4 atom is displaced exo (opposite side) relative to the carbonyl/substituent at C2.

Stereoelectronic gating (The Gauche Effect)

In monofluorinated prolines, the highly electronegative fluorine atom dictates the ring pucker to maximize the hyperconjugative overlap between the


 bonding orbital and the 

antibonding orbital.
  • (4R)-Fluoroproline: Forces the C4-exo pucker.[2]

  • (4S)-Fluoroproline: Forces the C4-endo pucker.[2]

The 4,4-Difluoro Anomaly

In 4,4-difluoropyrrolidine , the presence of two geminal fluorine atoms creates a competing stereoelectronic environment. Unlike the "locking" effect of a single fluorine, the 4,4-difluoro motif results in a conformational equilibrium that closely mimics native proline, yet with profoundly altered electronic properties.

  • Conformational Bias: Negligible. The ring retains flexibility, allowing it to adopt the conformation required by the binding pocket without a high energetic penalty.

  • Electronic Bias: Significant. The gem-difluoro group acts as a metabolic blocker and pKa modulator.

Physicochemical Implications in Drug Design

The introduction of the 4,4-difluoro motif drives three critical physicochemical changes that improve drug-like properties (ADME).

Basicity Modulation (pKa Depression)

The strong electron-withdrawing inductive effect (-I) of the gem-difluoro group at the C4 position propagates to the ring nitrogen.

  • Native Pyrrolidine pKa: ~11.3

  • 4,4-Difluoropyrrolidine pKa: ~8.5 – 9.0

  • Impact: At physiological pH (7.4), a larger fraction of the molecule exists in the neutral (unprotonated) state compared to the native amine. This significantly enhances membrane permeability (LogD).

Metabolic Stability

The C4 position of pyrrolidine is a metabolic "soft spot," prone to oxidation by Cytochrome P450 enzymes.

  • Mechanism: C-H abstraction leads to hydroxylation and subsequent ring opening.

  • Solution: The C-F bond (approx. 116 kcal/mol) is metabolically inert. 4,4-difluorination effectively blocks this metabolic clearance pathway, extending the half-life (

    
    ) of the drug.
    
Lipophilicity and Bioisosterism

The


 group is often cited as a bioisostere for a carbonyl (

) or an ether oxygen (

). It provides similar polarity and dipole moments but lacks hydrogen bond acceptor capability, preventing "desolvation penalties" when entering hydrophobic binding pockets.
Data Summary Table
PropertyNative Proline/Pyrrolidine(4R)-Fluoroproline(4S)-Fluoroproline4,4-Difluoroproline
Ring Pucker Flexible (Endo/Exo mix)Locked C4-Exo Locked C4-Endo Flexible (Proline-like)
Peptide Bond Trans > CisStrongly favors Trans Favors Cis Trans > Cis (Similar to Pro)
Basicity (pKa) High (~10.6 - 11.3)LoweredLoweredSignificantly Lowered
Metabolic Stability Low (C4 oxidation)ImprovedImprovedHigh (Metabolic Block)

Visualization of Conformational Control

The following diagram illustrates the divergence in conformational control between mono- and di-fluorination.

ConformationLogic Native Native Pyrrolidine (C4-H, C4-H) Sub_Mono Monofluorination (Stereoselective) Native->Sub_Mono Substitution Sub_Di 4,4-Difluorination (Geminal) Native->Sub_Di Substitution Exo (4R)-Fluoro LOCKED C4-Exo (Trans-Peptide) Sub_Mono->Exo Stereoelectronic Control Endo (4S)-Fluoro LOCKED C4-Endo (Cis-Peptide) Sub_Mono->Endo Stereoelectronic Control Flex 4,4-Difluoro FLEXIBLE Equilibrium (Mimics Native Pucker) Sub_Di->Flex Counteracting Dipoles

Caption: Comparative conformational impact of fluorine substitution patterns on the pyrrolidine ring.

Experimental Protocols

Synthesis of N-Boc-4,4-difluoro-L-proline methyl ester

This protocol utilizes Deoxo-Fluor® or DAST to convert the ketone functionality to a gem-difluoro group.

Reagents:

  • N-Boc-4-oxo-L-proline methyl ester (Starting Material)

  • Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST[3]

  • Dichloromethane (DCM), anhydrous

  • Saturated NaHCO3 solution

Workflow:

  • Preparation: Dissolve N-Boc-4-oxo-L-proline methyl ester (1.0 equiv) in anhydrous DCM (0.2 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Fluorination: Cool the solution to 0°C. Dropwise add Deoxo-Fluor® (2.5 - 3.0 equiv).

    • Note: DAST can be used but Deoxo-Fluor is thermally more stable.[3]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Monitoring: Check reaction progress via TLC (stain with KMnO4) or LC-MS. The ketone carbonyl signal should disappear.

  • Quenching (Critical): Cool the mixture back to 0°C. Carefully quench by dropwise addition of saturated aqueous

    
    .
    
    • Safety Warning: Evolution of

      
       and HF byproducts. Ensure vigorous stirring and proper venting.
      
  • Extraction: Separate phases. Extract the aqueous layer with DCM (3x).

  • Purification: Dry combined organics over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
    
Synthesis Visualization[4]

SynthesisWorkflow Hyp 4-Hydroxyproline (Starting Material) Keto 4-Oxoproline (Ketone Intermediate) Hyp->Keto Oxidation (Jones or Swern) Difluoro 4,4-Difluoroproline (Target) Keto->Difluoro Deoxofluor / DAST (DCM, 0°C -> RT)

Caption: Synthetic route from natural hydroxyproline to the 4,4-difluoro derivative.

Case Study Applications

Collagen Stability

Collagen relies on the (4R)-hydroxyproline residue to stabilize its triple helix via the C4-exo pucker. Replacing this with 4,4-difluoroproline destabilizes the helix compared to (4R)-fluoroproline because it lacks the rigid pre-organization required for the triple helix geometry. This negative result validates that 4,4-difluoroproline behaves more like the flexible native proline than the rigid "locked" variants.

DPPIV Inhibitors (Bioisosterism)

In the development of Dipeptidyl Peptidase IV (DPPIV) inhibitors (e.g., vildagliptin analogues), 4,4-difluorination of the pyrrolidine ring is used to:

  • Block Metabolism: Prevent oxidation at C4.

  • Lower pKa: Reduce the basicity of the amine to improve oral absorption while maintaining affinity for the enzyme active site.

References

  • Conform

    • Source: N
    • Title: 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins[1][4][5]

    • URL:[Link]

  • Synthesis via DAST/Deoxo-Fluor

    • Source: Organic Chemistry Portal
    • Title: Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor[3]

    • URL:[Link]

  • Physicochemical Properties of Fluorin

    • Source: ResearchGate[6]

    • Title: Basicity and Lipophilicity of gem-Difluorinated Saturated Bicyclic Amines[6]

    • URL:[Link]

  • Conformational Bias Mitig

    • Source: Chemical Communic
    • Title: Minimising conformational bias in fluoroprolines through vicinal difluorin
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of (R)-4,4-Difluoropyrrolidine-2-carboxamide from trans-4-hydroxyproline

Application Note: High-Purity Synthesis of (R)-4,4-Difluoropyrrolidine-2-carboxamide Part 1: Executive Summary & Strategic Planning Objective: To provide a robust, scalable protocol for the synthesis of (R)-4,4-difluorop...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of (R)-4,4-Difluoropyrrolidine-2-carboxamide

Part 1: Executive Summary & Strategic Planning

Objective: To provide a robust, scalable protocol for the synthesis of (R)-4,4-difluoropyrrolidine-2-carboxamide. This motif is a critical isostere in medicinal chemistry, where the gem-difluoro group lowers the pKa of the amine (reducing metabolic liability) and induces specific ring puckering via the gauche effect, influencing protein-ligand binding kinetics.

Stereochemical Criticality (The "R" vs. "S" Divergence): The request specifies the (R)-enantiomer .

  • Natural Source: Natural trans-4-hydroxyproline is the L-isomer (2S, 4R). Using this starting material yields the (S) -carboxamide.[1]

  • Target Requirement: To obtain the (R) -carboxamide, one must utilize D-trans-4-hydroxyproline (2R, 4S) as the starting scaffold.

  • Note: The chemical transformations described below apply identically to both enantiomers. The protocol assumes the use of the D-isomer to satisfy the specific request for the (R)-product.

Synthetic Strategy:

  • Protection: Sequential esterification and N-Boc protection to orthogonalize reactivity.

  • Oxidation: Conversion of the 4-hydroxyl to a 4-ketone (destroying C4 chirality).

  • Deoxofluorination: Introduction of the gem-difluoro moiety using DAST or Deoxo-Fluor. This step is performed on the ester to prevent side reactions (e.g., dehydration of primary amides to nitriles).

  • Amidation & Deprotection: Late-stage conversion of the ester to the primary amide followed by acidolytic deprotection.

Part 2: Visual Workflow (Pathway Logic)

The following diagram outlines the synthetic logic and critical decision nodes.

G Start Start: D-trans-4-Hydroxyproline (2R, 4S) Step1 Step 1: Protection (MeOH/SOCl2 then Boc2O) Start->Step1 Esterification Step2 Step 2: Oxidation (TEMPO/NaOCl or Swern) Step1->Step2 4-OH Activation Intermediate1 Intermediate: N-Boc-4-oxo-D-proline Methyl Ester Step2->Intermediate1 Ketone Formation Step3 Step 3: Deoxofluorination (DAST or Deoxo-Fluor) Intermediate1->Step3 Nucleophilic Fluorination Intermediate2 Intermediate: N-Boc-4,4-difluoro-D-proline Methyl Ester Step3->Intermediate2 gem-F2 Formation Step4 Step 4: Amidation (7N NH3 in MeOH) Intermediate2->Step4 Ester -> Amide Step5 Step 5: Deprotection (4N HCl in Dioxane) Step4->Step5 Boc Removal Final Target: (R)-4,4-Difluoropyrrolidine-2-carboxamide HCl Step5->Final Salt Formation

Caption: Synthetic pathway for (R)-4,4-difluoropyrrolidine-2-carboxamide. Red node indicates the safety-critical fluorination step.

Part 3: Detailed Experimental Protocols

Stage I: Scaffold Setup (Protection)

Rationale: The carboxylic acid must be masked as an ester to allow for clean oxidation and fluorination. The amine requires Boc protection to withstand the oxidative conditions and prevent N-alkylation.

Protocol:

  • Esterification: Suspend D-trans-4-hydroxyproline (10.0 g, 76.3 mmol) in dry methanol (100 mL). Cool to 0°C. Dropwise add thionyl chloride (1.2 eq, 6.6 mL). Reflux for 4 hours. Concentrate to dryness to yield the methyl ester HCl salt.

  • Boc Protection: Resuspend the salt in DCM (150 mL). Add TEA (2.5 eq). Cool to 0°C. Add Di-tert-butyl dicarbonate (Boc2O, 1.1 eq) in DCM. Stir at RT for 12 hours.[2]

  • Workup: Wash with 1N HCl, sat. NaHCO3, and brine.[3] Dry over Na2SO4.[2][3] Concentrate.

    • Yield Expectation: >90% (Colorless oil/solid).

Stage II: Oxidation (Ketone Formation)

Rationale:[3] Direct fluorination of the alcohol yields the mono-fluoro product with inversion. To obtain the gem-difluoro product, we must pass through the ketone intermediate.

Protocol (TEMPO/TCCA Method - Scalable & Green):

  • Dissolve N-Boc-4-hydroxy-D-proline methyl ester (10.0 g, 40.8 mmol) in DCM (100 mL). Cool to 0°C.[2][3]

  • Add TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 eq, 64 mg).

  • Add TCCA (Trichloroisocyanuric acid) (0.55 eq, 5.2 g) portion-wise over 20 mins. Maintain temp <5°C.

  • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Workup: Filter off the cyanuric acid precipitate. Wash filtrate with sat. NaHCO3 and brine.[3]

  • Purification: Flash chromatography (Hexane/EtOAc) if necessary, though crude is often sufficiently pure.

    • Key Data: 1H NMR should show loss of the C4-H multiplet and simple AB splitting for C3/C5 protons.

Stage III: Deoxofluorination (Safety Critical)

Rationale: DAST (Diethylaminosulfur trifluoride) replaces the carbonyl oxygen with two fluorine atoms.[4] Safety: DAST is thermally unstable. Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is a safer alternative with higher thermal stability, recommended for scales >5g.

Protocol:

  • Setup: Use a dry flask under Argon. Dissolve N-Boc-4-oxo-D-proline methyl ester (5.0 g, 20.5 mmol) in anhydrous DCM (50 mL).

  • Addition: Cool to 0°C. Add DAST or Deoxo-Fluor (2.5 eq, 51 mmol) dropwise via syringe. Do not allow temp to rise rapidly.

  • Reaction: Allow to warm to RT and stir for 16–24 hours.

  • Quench (CRITICAL): Cool to -78°C or 0°C. Dropwise add the reaction mixture into a stirred solution of sat. NaHCO3. Never add water directly to DAST.

  • Extraction: Extract with DCM (3x). Dry over MgSO4.[2][3][5]

  • Purification: Flash chromatography (10-20% EtOAc/Hexane).

    • Product: N-Boc-4,4-difluoro-D-proline methyl ester.

    • NMR Verification: 19F NMR will show a characteristic gem-difluoro pattern (approx -100 to -110 ppm).

Stage IV: Amidation and Deprotection

Rationale: Conversion to the amide is best performed on the difluoro-ester. Finally, Boc removal yields the target salt.

Protocol:

  • Amidation: Dissolve the difluoro-ester (3.0 g) in 7N NH3 in Methanol (30 mL) in a sealed pressure tube.

  • Stir at RT for 24 hours (or 50°C for 6 hours). Monitor by TLC (Ester spot disappears).

  • Concentrate to dryness to yield N-Boc-4,4-difluoro-D-proline carboxamide .

  • Deprotection: Dissolve the intermediate in 4N HCl in Dioxane (20 mL). Stir at RT for 2 hours.

  • Isolation: Add diethyl ether (100 mL) to precipitate the product. Filter the white solid.[5] Wash with ether.[2]

  • Final Product: (R)-4,4-Difluoropyrrolidine-2-carboxamide Hydrochloride .

Part 4: Data Summary & Quality Control

ParameterSpecificationNotes
Appearance White to off-white solidHygroscopic salt
1H NMR (D2O) δ 4.6 (t, 1H, α-H), 3.8-4.2 (m, 4H)No Boc peak (~1.4 ppm)
19F NMR δ -103.5, -104.8 (AB system)Confirm gem-difluoro
Mass Spec [M+H]+ = 151.1Free base mass
Chirality (R)-enantiomerRequires D-Hyp starting material

Troubleshooting Guide:

  • Low Yield in Fluorination: Ensure DCM is anhydrous. Water reacts violently with DAST, consuming the reagent and generating HF.

  • Black Tar in Fluorination: Temperature was too high during addition. Keep strict 0°C control.

  • Incomplete Amidation: Methyl esters can be slow. If 7N NH3/MeOH is too slow, use CaCl2 as a catalyst or switch to aqueous NH4OH/MeOH mixture.

Part 5: Safety & Workup Logic (DOT)

Safety DAST_Reaction DAST Reaction Mixture (Contains excess DAST/HF) Quench_Vessel Quench Vessel (Sat. NaHCO3 at 0°C) DAST_Reaction->Quench_Vessel Dropwise Addition (Control Exotherm) Separation Phase Separation Quench_Vessel->Separation DCM Extraction Waste Aqueous Waste (Fluoride Safety Disposal) Separation->Waste Aqueous Layer

Caption: Critical safety workflow for quenching DAST reactions to prevent thermal runaway.

References

  • Sleebs, B. E., et al. "Synthesis and conformational properties of 3,4-difluoro-L-prolines." Journal of Organic Chemistry, 2019.

  • Demange, L., et al. "Practical syntheses of 4-fluoroprolines." Organic & Biomolecular Chemistry, 2016. (Protocol adapted for difluoro analogs).[1][5][6][7][8]

  • Sigma-Aldrich. "Diethylaminosulfur Trifluoride (DAST) Technical Bulletin."

  • Vertex Pharmaceuticals. "Large-Scale Practical Process of Boc-Protected 4-Fluoro-L-Proline." Organic Process Research & Development, 2009. (Detailed safety on DAST scale-up).

Sources

Application

Application Notes and Protocols: Peptide Coupling Conditions for (R)-4,4-difluoropyrrolidine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fluorinated Proline Analogs The incorporation of non-canonical amino acids into peptides is a powerful strategy for modula...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Proline Analogs

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their pharmacological properties. (R)-4,4-difluoropyrrolidine-2-carboxamide, a fluorinated analog of proline, offers unique conformational constraints and electronic properties that can enhance metabolic stability, binding affinity, and cellular permeability of peptides.[1][2] The gem-difluoro substitution on the pyrrolidine ring introduces a significant steric and electronic perturbation, which can present challenges during peptide synthesis, particularly in the crucial amide bond formation step.[2] This document provides a detailed guide to understanding and optimizing the peptide coupling conditions for this specialized amino acid, drawing upon established principles for sterically hindered and fluorinated residues.[3][4]

Core Principles and Mechanistic Considerations

The primary challenge in coupling (R)-4,4-difluoropyrrolidine-2-carboxamide lies in overcoming the steric hindrance around the secondary amine and the electron-withdrawing effect of the fluorine atoms, which can decrease the nucleophilicity of the amine.[2] Therefore, the choice of coupling reagent, base, and solvent system is critical for achieving high coupling efficiency and minimizing side reactions such as racemization.[5][6]

Coupling Reagents: Activating the Carboxyl Group

The selection of a potent activating agent is paramount. Standard carbodiimide reagents like DCC and DIC may prove insufficient for this sterically demanding coupling.[3] More powerful in-situ activating reagents are recommended.[3][7]

  • Uronium/Aminium Salts (HATU, HBTU, HCTU): These reagents form highly reactive O-acylisourea intermediates, which rapidly convert to activated esters (OAt or OBt esters).[8][9] HATU is often considered one of the most efficient coupling reagents due to the formation of the more reactive OAt ester, which is less prone to racemization.[3][7][10]

  • Phosphonium Salts (PyBOP, PyAOP): Similar to uronium salts, phosphonium reagents generate highly reactive activated esters.[6] An advantage of phosphonium salts is that they do not have the potential to cause guanidinylation of the N-terminal amine, a side reaction that can occur with uronium reagents if used in excess.[7]

  • Acyl Fluoride Generation: For extremely hindered couplings, converting the carboxylic acid to a highly reactive acyl fluoride can be an effective strategy.[3][11] Reagents like TFFH can be used for this in-situ conversion.[12][13]

The Role of the Base: Proton Scavenging and Catalyst

A non-nucleophilic organic base is essential to deprotonate the incoming amino acid's ammonium salt and to facilitate the activation and coupling steps.[6][14]

  • N,N-Diisopropylethylamine (DIPEA): A bulky, non-nucleophilic base widely used in peptide synthesis to minimize side reactions.[6][14]

  • N-Methylmorpholine (NMM): A slightly weaker, non-nucleophilic base that can sometimes be advantageous in reducing racemization.[6][15]

  • sym-Collidine: A weaker base that can be employed in cases with a high risk of racemization.[6]

Solvent Selection: Ensuring Effective Solvation

The solvent plays a crucial role in solvating the growing peptide chain and the reagents, which is critical for a successful reaction.[16]

  • N,N-Dimethylformamide (DMF): A commonly used polar aprotic solvent in peptide synthesis. However, it can contain dimethylamine impurities that can cause premature Fmoc deprotection.[16][17]

  • N-Methyl-2-pyrrolidone (NMP): Often preferred over DMF for its superior solvating properties, especially for aggregating or hydrophobic sequences.[3][16]

  • Dichloromethane (DCM): Frequently used, particularly in solution-phase synthesis and for dissolving reagents.[16] Solvent mixtures, such as DCM/DMF/NMP, can be beneficial for difficult couplings.[3]

Data Presentation: Recommended Coupling Conditions

The following table summarizes recommended starting conditions for the coupling of (R)-4,4-difluoropyrrolidine-2-carboxamide. These are general guidelines, and optimization may be necessary for specific peptide sequences.

Parameter Condition 1: High Potency Condition 2: Racemization Suppression Condition 3: For Extremely Hindered Couplings
Coupling Reagent HATU (1.9 - 4.5 equiv.)HBTU (2.0 equiv.) with HOBt (2.0 equiv.)TFFH (for in-situ acyl fluoride formation)
Base DIPEA (4.0 - 10.0 equiv.)NMM (4.0 equiv.)DIPEA (4.0 - 8.0 equiv.)
Solvent NMP or DMFDMFAnhydrous DCM
Pre-activation Time 1 - 5 minutes5 - 10 minutes10 - 15 minutes
Reaction Time 45 - 60 minutes (consider double coupling)1 - 4 hours2 - 12 hours
Temperature Room TemperatureRoom Temperature0 °C to Room Temperature
Key Advantages High reactivity, suitable for hindered amino acids.[8][9]Well-established, cost-effective, good racemization suppression.[18][19]Overcomes extreme steric hindrance.[3][11]
Potential Drawbacks Potential for guanidinylation if used in excess.[7]Slower reaction kinetics compared to HATU.[18]Requires anhydrous conditions, longer reaction times.[3]

Experimental Workflow & Protocols

The following diagram illustrates a general workflow for peptide coupling incorporating (R)-4,4-difluoropyrrolidine-2-carboxamide in solid-phase peptide synthesis (SPPS).

Peptide_Coupling_Workflow cluster_resin Solid Support cluster_activation Activation cluster_coupling Coupling cluster_wash Washing Resin Resin with N-terminal deprotected peptide CoupledPeptide Coupled Peptide on Resin Resin->CoupledPeptide AminoAcid (R)-4,4-difluoropyrrolidine- 2-carboxamide ActivatedAA Activated Amino Acid AminoAcid->ActivatedAA CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedAA Base Base (e.g., DIPEA) Base->ActivatedAA Solvent Solvent (e.g., NMP) Solvent->ActivatedAA ActivatedAA->CoupledPeptide Add to Resin WashedPeptide Washed Peptide on Resin CoupledPeptide->WashedPeptide Wash with Solvent

Caption: General workflow for solid-phase peptide synthesis.

Protocol 1: HATU-Mediated Coupling

This protocol is recommended as a starting point for achieving high coupling efficiency.

  • Resin Preparation: Following standard solid-phase peptide synthesis (SPPS) procedures, deprotect the N-terminal Fmoc group of the resin-bound peptide. Wash the resin thoroughly with DMF or NMP (3 x 1 min).

  • Activation: In a separate vessel, dissolve (R)-4,4-difluoropyrrolidine-2-carboxamide (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in NMP. Add DIPEA (8 equivalents) to the solution and allow for pre-activation for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 45-60 minutes at room temperature.

  • Monitoring and Washing: Perform a Kaiser test to monitor the reaction progress. If the test is negative (indicating complete coupling), wash the resin with NMP (3 x 1 min) and DCM (3 x 1 min). If the test is positive, a second coupling (double coupling) may be necessary by repeating steps 2 and 3.[3]

Protocol 2: HBTU/HOBt-Mediated Coupling

This protocol is a reliable alternative, particularly when racemization is a concern.

  • Resin Preparation: Deprotect the N-terminal Fmoc group of the resin-bound peptide and wash the resin as described in Protocol 1.

  • Activation: In a separate vessel, dissolve (R)-4,4-difluoropyrrolidine-2-carboxamide (2 equivalents), HBTU (2 equivalents), and HOBt (2 equivalents) in DMF. Add NMM (4 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-4 hours at room temperature.

  • Monitoring and Washing: Monitor the reaction using the Kaiser test. Upon completion, wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

Reaction Mechanism Visualization

The following diagram illustrates the generally accepted mechanism for HATU-mediated peptide coupling.

HATU_Mechanism cluster_reactants Initial Reactants cluster_intermediates Intermediate Formation cluster_final_reaction Amide Bond Formation CarboxylicAcid R-COOH ((R)-4,4-difluoropyrrolidine-2-carboxamide) Carboxylate R-COO⁻ CarboxylicAcid->Carboxylate + Base HATU HATU ActivatedEster OAt-Active Ester HATU->ActivatedEster Base Base (DIPEA) Base->Carboxylate Carboxylate->ActivatedEster + HATU PeptideBond R-CO-NH-Peptide ActivatedEster->PeptideBond + Amine HOAt HOAt (byproduct) ActivatedEster->HOAt Amine H₂N-Peptide Amine->PeptideBond

Caption: Mechanism of HATU-mediated amide bond formation.

Conclusion and Further Considerations

The successful incorporation of (R)-4,4-difluoropyrrolidine-2-carboxamide into a peptide sequence hinges on the selection of a potent coupling reagent and optimized reaction conditions. For difficult couplings, increasing the reaction time, employing a double coupling strategy, or gentle heating can be beneficial, although heating should be used with caution to avoid racemization.[3] Microwave-assisted peptide synthesis (MA-SPPS) can also be a highly effective method to drive challenging couplings to completion.[3] The protocols and guidelines presented here provide a solid foundation for researchers to develop robust and efficient methods for the synthesis of peptides containing this unique and valuable fluorinated amino acid analog.

References

  • Recent development of peptide coupling reagents in organic synthesis. [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. [Link]

  • (PDF) Recent development in peptide coupling reagents - ResearchGate. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. [Link]

  • Solvents for Solid Phase Peptide Synthesis. [Link]

  • Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey. [Link]

  • Optimizing Peptide Synthesis: The Role of Fluorinating Reagents. [Link]

  • Coupling Reagents - Aapptec Peptides. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. [Link]

  • Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed. [Link]

  • Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress. [Link]

  • Importance of fluorination in medicinal chemistry and approaches to... - ResearchGate. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • How to synthesize hydrophobic peptides - Choosing the Right Solvent | Biotage. [Link]

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. [Link]

  • Evaluation of greener solvents for solid-phase peptide synthesis - Taylor & Francis. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Publications. [Link]

  • (PDF) Amide bond formation using amino acid fluorides - ResearchGate. [Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. [Link]

  • Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - RSC Publishing. [Link]

  • Efficient peptide coupling involving sterically hindered amino acids - PubMed. [Link]

  • Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed. [Link]

  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis - YouTube. [Link]

  • Why choosing to use DIPEA or DIEA in attachment of the first amino acid on 2-CTC resin? [Link]

  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries - Deliver Therapeutics. [Link]

Sources

Method

Incorporation of fluorinated proline amide into peptidomimetics

Application Note: Stereoelectronic Engineering of Peptidomimetics Abstract This guide details the strategic incorporation of fluorinated proline analogues—specifically (4R)- and (4S)-fluoroproline—into peptidomimetics.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoelectronic Engineering of Peptidomimetics

Abstract

This guide details the strategic incorporation of fluorinated proline analogues—specifically (4R)- and (4S)-fluoroproline—into peptidomimetics.[1] Unlike standard amino acid substitutions that primarily alter sterics or hydrophobicity, fluorination of the pyrrolidine ring acts as a "stereoelectronic switch." This modification locks the ring pucker, dictates the cis/trans ratio of the peptide backbone, and enhances metabolic stability against prolyl oligopeptidases. This document provides the theoretical framework, synthesis protocols for building blocks, and optimized Solid-Phase Peptide Synthesis (SPPS) methodologies required to overcome the reduced nucleophilicity of fluorinated secondary amines.

Design Principles: The Stereoelectronic Switch

The utility of fluorinated proline lies in the gauche effect . Because fluorine is the most electronegative element, it demands a specific alignment relative to the vicinal carbon-nitrogen bond. This alignment forces the pyrrolidine ring into one of two distinct puckers, which in turn pre-organizes the peptide backbone (


 angles).
The Mechanism
  • The Gauche Effect: The C–F bond preferentially aligns gauche (synclinal) to the N–C bond. This maximizes the hyperconjugative overlap between the C–H

    
     orbital and the low-lying C–F 
    
    
    
    antibonding orbital.
  • Conformational Consequences:

    • (4R)-Fluoroproline (Flp): The fluorine prefers the exo position. This enforces a

      
      -\textit{exo} pucker, stabilizing the trans  peptide bond (favored in collagen and 
      
      
      
      -helices).
    • (4S)-Fluoroproline (flp): The fluorine prefers the endo position. This enforces a

      
      -\textit{endo} pucker, stabilizing the cis  peptide bond (favored in 
      
      
      
      -turns).
Visualizing the Pathway

The following diagram illustrates how stereochemistry dictates structural outcome.

G Start Proline Analog Selection R_Iso (4R)-Fluoroproline (Flp) Start->R_Iso Stereocontrol S_Iso (4S)-Fluoroproline (flp) Start->S_Iso Stereocontrol Exo C-gamma-Exo Pucker (Envelope Up) R_Iso->Exo Gauche Effect Endo C-gamma-Endo Pucker (Envelope Down) S_Iso->Endo Gauche Effect Trans Stabilizes TRANS Amide (Collagen/Helix) Exo->Trans n->pi* Interaction Cis Stabilizes CIS Amide (Beta-Turn) Endo->Cis Steric Relief

Figure 1: The causal pathway from fluorine stereochemistry to peptide secondary structure.

Protocol: Synthesis of Fluorinated Building Blocks

Commercial availability of Fmoc-Flp-OH is improving, but high costs often necessitate in-house synthesis. The standard route utilizes Deoxo-Fluor or DAST (Diethylaminosulfur trifluoride) to effect deoxyfluorination with inversion of configuration .

Safety Pre-requisite
  • Hazard: DAST releases HF upon reaction with water. All reactions must be performed in anhydrous conditions in plasticware (polypropylene) or silylated glassware.

  • PPE: Full face shield, HF-resistant gloves, and calcium gluconate gel on hand.

Workflow: Synthesis of Fmoc-(4S)-Fluoroproline

Target: (4S)-F-Pro (cis-fluorine) from natural (4R)-Hydroxyproline.

Step 1: Protection

  • Start with (2S,4R)-4-Hydroxyproline (Hyp) .[2][3][4][5][6]

  • Protect Nitrogen: React with Fmoc-OSu/Na₂CO₃ to yield Fmoc-Hyp-OH .

  • Protect Carboxyl: Esterify using allyl bromide or t-butyl trichloroacetimidate to yield Fmoc-Hyp-OAllyl .

Step 2: Fluorination (The Critical Step)

  • Dissolve Fmoc-Hyp-OAllyl (1.0 eq) in anhydrous DCM under Argon.

  • Cool to -78°C.

  • Add DAST (1.5 eq) dropwise. Note: DAST induces inversion at C4.

  • Stir at -78°C for 1 hour, then warm to RT overnight.

  • Quench: Pour slowly into saturated NaHCO₃ (ice cold). Extract with DCM.[3]

  • Purify via flash chromatography (Hexane/EtOAc).

    • Result: Fmoc-(4S)-Fluoro-Pro-OAllyl.

Step 3: Deprotection

  • Remove the allyl ester using Pd(PPh₃)₄ and phenylsilane in DCM.

  • Precipitate the final building block: Fmoc-(4S)-F-Pro-OH .

(Note: To synthesize the (4R)-F-Pro isomer, one must start with the non-natural (4S)-Hyp or perform a double inversion).

Protocol: Solid-Phase Peptide Synthesis (SPPS)

Incorporating fluorinated proline is challenging because the electronegative fluorine inductively withdraws electron density from the pyrrolidine nitrogen. This makes the amine significantly less nucleophilic than standard proline, leading to difficult couplings and potential deletions.

Optimized Coupling Cycle

Reagents:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is mandatory. Standard HBTU/HCTU is often insufficient.

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

Step-by-Step Procedure:

  • Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) resin if the fluorinated proline is at the C-terminus (prevents racemization). For internal positions, Rink Amide is acceptable.[7]

  • Fmoc Removal: 20% Piperidine in DMF (2 x 5 min). Wash 5x with DMF.[7][8]

  • Coupling the Fluorinated Residue (F-Pro onto Peptide):

    • Use 3.0 eq Fmoc-F-Pro-OH, 2.9 eq HATU, 6.0 eq DIPEA.

    • Reaction time: 2 hours (vs. standard 45 min).

  • Coupling the Next Residue (AA onto F-Pro):

    • Critical Step: The secondary amine of F-Pro is deactivated.

    • Use HOAt (1-Hydroxy-7-azabenzotriazole) as an additive to HATU.

    • Perform Double Coupling :

      • Round 1: 4 eq AA, HATU, HOAt, DIPEA (1 hour).

      • Round 2: Fresh reagents (1 hour).

  • Monitoring: The Chloranil test is required (Kaiser test does not work for secondary amines). A blue stain indicates free secondary amine (incomplete coupling).

SPPS Decision Logic

SPPS Start Fmoc Deprotection Check Is the Resin-Bound AA Fluorinated Proline? Start->Check Standard Standard Coupling (HBTU/DIPEA, 45 min) Check->Standard No Difficult Enhanced Coupling (HATU/HOAt, 2x 60 min) Check->Difficult Yes (Low Nucleophilicity) Test Chloranil Test Standard->Test Difficult->Test Proceed Next Cycle Test->Proceed Colorless (Coupled) Repeat Re-Couple Test->Repeat Blue (Unreacted) Repeat->Test

Figure 2: Workflow for overcoming the reduced nucleophilicity of fluorinated proline during SPPS.

Structural Characterization & Validation

Once synthesized, the peptidomimetic must be validated to ensure the fluorine is exerting the desired conformational control.

Data Summary: Stability Metrics

The following table summarizes the thermal stability (


) effects of replacing Proline (Pro) or Hydroxyproline (Hyp) with Fluoroproline (Flp/flp) in collagen-model peptides [(Pro-Yaa-Gly)₇].
Residue at Yaa PositionRing Pucker PreferenceAmide Bond PreferenceThermal Stability (

)
Interpretation
Proline (Pro) Mix (

-endo/exo)
Trans/Cis Mix~36 °CBaseline
(4R)-OH-Pro (Hyp)

-exo
Trans~60 °CH-bonding + Gauche
(4R)-F-Pro (Flp) Strong

-exo
Strong Trans~90 °C Hyper-stable (Stereoelectronic)
(4S)-F-Pro (flp) Strong

-endo
Strong Cis< 20 °CDestabilizes Helix
Validation Assays
  • 
    F NMR: 
    
    • Use to confirm diastereomeric purity.

    • (4S)-F-Pro typically resonates ~ -174 ppm; (4R)-F-Pro ~ -176 ppm (shifts vary by solvent/sequence).

  • CD Spectroscopy:

    • Polyproline II (PPII) Helix: Look for a positive maximum at 225 nm and a negative minimum at 200 nm.

    • (4R)-Flp enhances the PPII signal intensity; (4S)-flp disrupts it.

  • Proteolytic Stability:

    • Incubate peptide with Trypsin or Chymotrypsin.

    • Fluorine at the P1' or P2 position often renders the amide bond uncleavable due to electronic deactivation of the carbonyl carbon.

References

  • Raines, R. T. (2016).[9] 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Raines Lab / NIH.

  • O'Hagan, D., et al. (2010). A DFT study on the origin of the fluorine gauche effect in substituted fluoroethanes. University of St Andrews.

  • Newberry, R. W., & Raines, R. T. (2017).[9] The n→π Interaction*. Accounts of Chemical Research.

  • Verhelst, S. H. L., et al. (2004). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry.

  • Shoulders, M. D., & Raines, R. T. (2009).[2] Origin of the stability conferred upon collagen by fluorination. Bioorganic & Medicinal Chemistry Letters.

Sources

Application

Reaction mechanism of 4,4-difluoropyrrolidine-2-carboxamide in nucleophilic substitution

Part 1: Executive Summary & Core Directive The Challenge: 4,4-Difluoropyrrolidine-2-carboxamide is a critical bioisostere of prolinamide, widely utilized in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Challenge: 4,4-Difluoropyrrolidine-2-carboxamide is a critical bioisostere of prolinamide, widely utilized in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors (e.g., analogs of Saxagliptin, Teneligliptin). However, the introduction of geminal fluorine atoms at the C4 position drastically alters the electronic and steric landscape of the pyrrolidine ring.[1] Researchers often encounter stalled reaction kinetics or incomplete conversions when applying standard proline protocols to this fluorinated scaffold.

The Solution: This guide provides a definitive mechanistic analysis and an optimized protocol for utilizing 4,4-difluoropyrrolidine-2-carboxamide in nucleophilic substitutions (specifically N-acylation and N-alkylation). By accounting for the inductive deactivation of the nitrogen nucleophile and the fluorine gauche effect , this protocol ensures high yields and stereochemical integrity.

Part 2: Mechanistic Analysis (The "Why" Behind the Protocol)

Electronic Deactivation (The Inductive Effect)

The most critical factor affecting the reactivity of this scaffold is the strong electron-withdrawing inductive effect (-I) of the two fluorine atoms at C4.

  • Impact on Basicity (pKa): Unsubstituted pyrrolidine has a pKₐ (conjugate acid) of ~11.3. The 4,4-difluoro substitution pulls electron density through the

    
    -framework, lowering the pKₐ of the secondary amine to approximately 7.5 – 8.5 .
    
  • Impact on Nucleophilicity: The nitrogen lone pair is less available for donation. In nucleophilic substitution (

    
    ) or acyl substitution (
    
    
    
    ), the transition state energy is significantly raised compared to non-fluorinated analogs.
  • Operational Consequence: Standard bases (e.g., TEA) are sufficient to deprotonate the salt, but the neutral amine requires a more electrophilic partner or catalytic activation (e.g., HOAt/HOBt) to react efficiently.[1]

Stereoelectronic Control (The Gauche Effect)

Unlike proline, which adopts a flexible envelope conformation, 4,4-difluoroproline derivatives are locked into a specific pucker due to the fluorine gauche effect .[1]

  • The C–F bonds prefer to be gauche to the adjacent C–N or C–C bonds to maximize

    
     hyperconjugation.
    
  • Result: The pyrrolidine ring adopts a rigid

    
    -exo or 
    
    
    
    -endo conformation (depending on stereochemistry), creating a fixed steric corridor. Incoming electrophiles must approach from a specific trajectory, making the reaction sensitive to steric bulk on the coupling partner.[1]
Mechanistic Pathway Visualization

The following diagram illustrates the deactivated nucleophilic attack and the required activation strategy.

ReactionMechanism cluster_0 Substrate (Nucleophile) cluster_1 Activation Strategy Amine 4,4-Difluoropyrrolidine (Low Electron Density on N) TS Destabilized Transition State (High Energy Barrier) Amine->TS Slow Attack (Inductive Withdrawal) CouplingAgent Activated Electrophile (e.g., T3P-Acid Complex) CouplingAgent->TS Enhanced Electrophilicity Product Amide Product (DPP-4 Inhibitor Scaffold) TS->Product Collapse Inductive F atoms pull e- density (-I Effect) Inductive->Amine

Figure 1: Mechanistic flow showing the inductive deactivation of the amine and the necessity for highly activated electrophiles.

Part 3: Experimental Protocol

Protocol: High-Efficiency Amide Coupling using T3P (Propylphosphonic Anhydride)

Rationale: Due to the reduced nucleophilicity of the 4,4-difluoro amine, standard carbodiimide couplings (EDC/NHS) are often too slow, leading to side reactions.[1] T3P is the reagent of choice as it generates a highly reactive mixed anhydride intermediate and acts as a water scavenger, driving the equilibrium forward without racemization.[1]

Materials:

  • Nucleophile: (S)-4,4-Difluoropyrrolidine-2-carboxamide HCl (1.0 equiv)

  • Electrophile:

    
    -Protected Amino Acid / Carboxylic Acid (1.05 equiv)
    
  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv)
    
  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is an issue)

Step-by-Step Methodology:

  • Salt Break (Critical):

    • In a dry round-bottom flask under

      
      , suspend the 4,4-difluoropyrrolidine-2-carboxamide HCl  salt in EtOAc (10 V).
      
    • Add DIPEA (1.5 equiv) dropwise at 0°C. Stir for 15 minutes. Note: The solution may not become clear, but the free base is being generated.

  • Activation:

    • In a separate vessel, dissolve the Carboxylic Acid partner in EtOAc (5 V).

    • Add the remaining DIPEA (1.5 equiv).

    • Add T3P solution (1.5 equiv) dropwise at 0°C. Stir for 20 minutes to form the active mixed anhydride.

  • Coupling (The "Substitution"):

    • Transfer the activated acid solution via cannula/syringe into the pyrrolidine suspension at 0°C.

    • Allow the reaction to warm to Room Temperature (20-25°C) .

    • Optimization Note: Due to the fluorine effect, reaction times are typically 4–12 hours (vs. 1-2 hours for proline). Monitor by HPLC/LC-MS.

  • Workup:

    • Quench with water (10 V).

    • Wash the organic layer efficiently:

      • 2x with 10% Citric Acid (removes unreacted amine/DIPEA).

      • 2x with Sat.

        
         (removes unreacted acid/T3P byproducts).
        
      • 1x with Brine.

    • Dry over

      
      , filter, and concentrate.[1]
      
  • Validation Criteria:

    • Purity: >95% by HPLC (

      
      ).
      
    • Chiral Integrity: Check for epimerization at the C2 position using Chiral HPLC (e.g., Chiralpak AD-H).

Part 4: Data & Comparison

Table 1: Comparative Reactivity Profile

FeatureL-Proline (Unsubstituted)4,4-Difluoro-L-Proline AnalogImplication for Protocol
pKₐ (Conj. Acid) ~10.6~7.5 – 8.5 Base serves mainly to neutralize HCl; amine is less basic but less nucleophilic.
Nucleophilicity (

)
High (

)
Moderate (

)
Requires stronger electrophiles (T3P, HATU) or longer reaction times.
Ring Conformation Flexible (Envelope)Rigid (Gauche Effect) Steric hindrance is fixed; bulky protecting groups on the acid may reduce yield significantly.
Solubility High in water/MeOHLipophilic Better solubility in EtOAc/DCM; easier workup extraction.

Part 5: Troubleshooting & Optimization Workflow

Optimization Start Reaction < 50% Conversion after 4 hours CheckpH Check pH of Reaction Is it Basic (pH > 8)? Start->CheckpH AddBase Add more DIPEA (HCl scavenging incomplete) CheckpH->AddBase No CheckSterics Is the Acid Bulky? CheckpH->CheckSterics Yes SwitchReagent Switch to HATU/DMF (More reactive species) CheckSterics->SwitchReagent Yes (e.g., Tertiary carbon) Heat Increase Temp to 40°C (Overcome Activation Energy) CheckSterics->Heat No

Figure 2: Decision tree for troubleshooting stalled coupling reactions with fluorinated pyrrolidines.

References

  • Sigma-Aldrich. 4,4-Difluoro-L-prolinamide hydrochloride Product Specification. Link

  • Fukushima, H., et al. (2004).[1] "Synthesis and structure–activity relationships of potent 3- or 4-substituted-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors." Bioorganic & Medicinal Chemistry, 12(23), 6053-6061.[1] Link

  • PubChem. Compound Summary: (S)-4,4-Difluoropyrrolidine-2-carboxamide.[2] National Library of Medicine. Link

  • Mayr, H., et al. (2020).[1] "Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts." Journal of the American Chemical Society, 142(3).[1] (Context on fluorinated pyrrolidine basicity). Link

  • Google Patents. Process for preparing saxagliptin and its novel intermediates. US8748631B2. (Describes coupling conditions for related pyrrolidine scaffolds). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (R)-4,4-Difluoropyrrolidine-2-carboxamide Synthesis

This technical guide addresses the yield and purity challenges associated with the synthesis of (R)-4,4-Difluoropyrrolidine-2-carboxamide . It is designed for researchers experiencing low yields (<30%), "black tar" forma...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the yield and purity challenges associated with the synthesis of (R)-4,4-Difluoropyrrolidine-2-carboxamide . It is designed for researchers experiencing low yields (<30%), "black tar" formation during fluorination, or racemization during amidation.[1]

Ticket ID: #DFP-R-OPTIMIZATION Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active

Executive Summary: The Yield Bottlenecks

Synthesizing this scaffold involves three critical failure points. If your yield is suffering, it is likely due to one of these specific mechanisms:

  • The Fluorination Trap: Using DAST/Deoxo-Fluor on 4-oxoproline esters frequently leads to elimination (vinyl fluorides) and decomposition due to thermal instability.

  • The Stereochemical Mismatch: Attempting to invert L-proline derivatives is inefficient. The high-yield route requires D-series starting materials.

  • The "Invisible" Product: The final difluoro-amide is highly polar and water-soluble. Standard aqueous workups often wash 50%+ of the product into the waste stream.

Module 1: Starting Material & Stereochemistry

User Question: "I am starting with trans-4-hydroxy-L-proline, but I need the (R)-isomer. Can I invert it later?"

Technical Directive: Do not attempt inversion. While chemical inversion (Mitsunobu) is possible, it adds steps and lowers overall yield.[1] Since the oxidation of the 4-hydroxyl group to a ketone destroys the stereocenter at C4, the configuration of the hydroxyl group (cis vs. trans) is irrelevant. The critical factor is the C2 stereocenter .

Protocol Recommendation: Start immediately with (2R)-4-hydroxy-pyrrolidine-2-carboxylic acid (D-Hydroxyproline) or N-Boc-4-oxo-D-proline .

  • Rationale: This locks the (R)-stereochemistry at C2 from Step 1, eliminating the risk of incomplete inversion later.

Module 2: The Fluorination Step (Yield Critical)

User Question: "My DAST reaction turns black and yield is stuck at 35%. How do I stop the decomposition?"

Root Cause Analysis: DAST (Diethylaminosulfur trifluoride) releases free HF and is thermally unstable above 50°C. The reaction with 4-oxoproline generates an enol intermediate that DAST readily dehydrates to a vinyl fluoride (elimination byproduct) rather than the desired gem-difluoride.

The Solution: Switch to XtalFluor-E® XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) is a crystalline salt.[2][3][4] It is stable, does not release free HF (unless promoted), and significantly reduces elimination side-reactions.[1][3][4][5]

Comparative Workflow: DAST vs. XtalFluor-E

FluorinationPathway cluster_DAST Method A: DAST (Traditional) cluster_Xtal Method B: XtalFluor-E (Recommended) Start N-Boc-4-oxo-D-proline ester DAST_Step Add DAST (DCM, -78°C to RT) Start->DAST_Step Xtal_Step Add XtalFluor-E + Et3N·3HF (DCM, -78°C to RT) Start->Xtal_Step Elimination Major Side Product: Vinyl Fluoride (Elimination) DAST_Step->Elimination High Elimination Risk Tar Decomposition (Black Tar) DAST_Step->Tar Thermal Instability Yield_A Yield: 30-45% DAST_Step->Yield_A Intermediate Stable Amino-Sulfinium Intermediate Xtal_Step->Intermediate Product Target: gem-Difluoride Intermediate->Product Controlled Fluorination Yield_B Yield: 75-85% Product->Yield_B

Figure 1: Reaction pathway comparison showing the stability advantage of XtalFluor-E over DAST.

Optimized Protocol (XtalFluor-E)
  • Setup: Flame-dry a round-bottom flask under Nitrogen.

  • Reagents:

    • Substrate: N-Boc-4-oxo-D-proline methyl ester (1.0 equiv)

    • Reagent: XtalFluor-E (1.5 equiv)

    • Promoter: Et3N[4][6]·3HF (Triethylamine trihydrofluoride) (2.0 equiv) — Critical for activation.[1]

    • Solvent: Anhydrous DCM (0.1 M concentration).

  • Procedure:

    • Cool the XtalFluor-E and substrate in DCM to -78°C.

    • Add Et3N·3HF dropwise.

    • Allow to warm to Room Temperature (RT) overnight.

    • Quench: Pour into saturated aqueous NaHCO3 (Caution: CO2 evolution).

Module 3: Amidation without Racemization

User Question: "I see ~10% of the (S)-isomer after amide coupling. Why is it racemizing?"

Root Cause Analysis: The presence of the electron-withdrawing fluorine atoms at C4 increases the acidity of the alpha-proton at C2. Standard coupling agents (EDC/HOBt) or basic hydrolysis conditions can facilitate enolization, leading to racemization.[1]

The Solution: Mixed Anhydride Method Avoid base-heavy hydrolysis steps. Convert the ester directly to the amide or use the Mixed Anhydride method at low temperature.

Protocol: Mixed Anhydride Coupling (Low Racemization)[1]
  • Hydrolysis (Careful): Hydrolyze the methyl ester using LiOH in THF/Water at 0°C (never heat). Neutralize immediately with 1M HCl to pH 3 and extract.

  • Activation:

    • Dissolve the free acid in THF.

    • Cool to -15°C (Ice/Salt bath).

    • Add N-Methylmorpholine (NMM, 1.1 equiv) followed by Isobutyl Chloroformate (IBCF, 1.1 equiv) .[1]

    • Wait 5 minutes. (Formation of mixed anhydride).

  • Amidation:

    • Add Ammonium Hydroxide (28% NH3, excess) or NH3 gas bubbled into the solution.[1]

    • Maintain -15°C for 30 mins, then warm to RT.

Module 4: Purification of Water-Soluble Product

User Question: "My TLC shows product, but I lose it all during the aqueous wash."

Technical Directive: The product, (R)-4,4-difluoropyrrolidine-2-carboxamide (especially after Boc-deprotection), is highly polar. Avoid aqueous extraction if possible. [1]

Recommended Purification Workflow
MethodProtocolRecovery Efficiency
A. Dry Loading (Best) Concentrate the crude reaction mixture directly onto silica gel. Flash chromatography using DCM:MeOH (9:1 to 8:2).High (85-95%)
B. Salting Out If an aqueous wash is necessary, saturate the aqueous layer with NaCl. Extract 5x with IPA/DCM (1:3) mixture.Medium (60-70%)
C. Resin Capture Dissolve crude in MeOH. Pass through SCX-2 (Strong Cation Exchange) resin. Wash with MeOH, elute with 2M NH3 in MeOH.[1]High (90%+)
Final Form: The HCl Salt

To improve stability and handling, convert the free base to the hydrochloride salt immediately after purification:

  • Dissolve the oil in minimal 1,4-dioxane or Et2O.

  • Add 4M HCl in Dioxane (1.5 equiv).

  • The product precipitates as a white, non-hygroscopic solid. Filter and dry.

Troubleshooting FAQ

Q: Can I use Deoxo-Fluor instead of XtalFluor-E? A: Yes, but keep the temperature strictly below 0°C during addition and do not exceed RT. Deoxo-Fluor is more stable than DAST but less stable than XtalFluor-E. Expect 10-15% lower yields due to elimination.

Q: How do I remove the Boc group without affecting the amide? A: Use 4M HCl in Dioxane or TFA/DCM (1:1) at 0°C. Avoid heating. The electron-withdrawing fluorines destabilize the N-Boc bond slightly less than in unsubstituted proline, so ensure reaction completion by TLC (stain with Ninhydrin).

Q: The product is oil and won't solidify. A: This is common for the free base. Formation of the HCl salt (as described in Module 4) is required to obtain a stable solid.

References

  • Lal, G. S., et al. (1999).[1][5] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols, aldehydes, and ketones to fluorides." The Journal of Organic Chemistry. Link[1]

  • Beaulieu, F., et al. (2009).[1][5] "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling."[2] Organic Letters. (Introduction of XtalFluor-E). Link[1]

  • Couturier, M., et al. (2010).[1] "XtalFluor-E and XtalFluor-M: Convenient, Crystalline Deoxofluorination Reagents."[2][3][4][7] Sigma-Aldrich Acta. Link

  • Demange, L., et al. (1998).[1] "Practical synthesis of 4,4-difluoroproline derivatives." Tetrahedron Letters. (Discusses the elimination side-products). Link

  • Sleebs, B. E., et al. (2011).[1] "Prevention of racemization in the synthesis of peptide-mimetics." Organic & Biomolecular Chemistry. (Strategies for amide coupling of sensitive amino acids). Link

Sources

Optimization

Technical Support Center: (R)-4,4-Difluoropyrrolidine-2-carboxamide Purification

Topic: Purification of (R)-4,4-difluoropyrrolidine-2-carboxamide free base vs salt Content type: Technical Support Center (Troubleshooting & FAQs) Welcome to the Technical Support Hub. This guide addresses the critical h...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of (R)-4,4-difluoropyrrolidine-2-carboxamide free base vs salt Content type: Technical Support Center (Troubleshooting & FAQs)

Welcome to the Technical Support Hub. This guide addresses the critical handling, purification, and stability parameters for (R)-4,4-difluoropyrrolidine-2-carboxamide (also known as 4,4-difluoro-L-prolinamide). It is designed for medicinal chemists and process engineers requiring high-purity isolation of this fluorinated building block.

Part 1: Core Directive & Decision Matrix

The Critical Decision: Salt vs. Free Base

Recommendation: Isolate and store this compound as the Hydrochloride (HCl) Salt . Generate the Free Base only immediately prior to use in subsequent reactions.

Scientific Rationale:

  • Electronic Destabilization: The geminal difluoro group at the C4 position exerts a strong electron-withdrawing effect (inductive effect,

    
    ). This lowers the pKa of the pyrrolidine nitrogen significantly compared to non-fluorinated proline (approx. pKa ~6–7 vs. ~9.5). While less basic, the free base remains a polar, secondary amine capable of acting as a nucleophile.
    
  • Physical Instability: The free base is typically a hygroscopic oil or low-melting solid that is difficult to handle. It is prone to absorbing atmospheric moisture, which can catalyze hydrolysis of the amide group or promote dimerization (diketopiperazine formation).

  • Crystallinity: The HCl salt disrupts these intermolecular interactions, providing a stable, crystalline lattice that is non-hygroscopic and shelf-stable.

Quick Reference: Form Comparison
FeatureHCl Salt (Recommended) Free Base
Physical State White to off-white crystalline solidViscous oil or waxy solid
Stability High (Shelf-stable at RT/4°C)Low (Prone to hydration/cyclization)
Hygroscopicity Low to ModerateHigh (Deliquescent)
Solubility Water, Methanol, DMSODCM (moderate), EtOAc, Water
Primary Use Storage, Shipping, AnalyticsImmediate Synthetic Coupling

Part 2: Experimental Workflows

Workflow Diagram: Purification Logic

PurificationWorkflow Start Crude Reaction Mixture (e.g., N-Boc Deprotection) Decision Intended Use? Start->Decision SaltPath Path A: Storage/Stock Decision->SaltPath Long-term Storage BasePath Path B: Immediate Coupling Decision->BasePath Next Step Reaction Acidify Add 4M HCl in Dioxane/EtOAc (Anhydrous conditions) SaltPath->Acidify Precipitate Precipitate forms (Induce with Et2O if needed) Acidify->Precipitate Filter Filtration & Wash (Cold Et2O or Hexanes) Precipitate->Filter Dry Vacuum Dry (Remove excess HCl) Filter->Dry Neutralize Neutralize with sat. NaHCO3 (pH ~8-9) BasePath->Neutralize Extract Extract into DCM/IPA (3:1) (Repeat 3-4x due to water solubility) Neutralize->Extract DryOrganic Dry over Na2SO4 Filter & Concentrate Extract->DryOrganic Use Use Immediately (Do not store) DryOrganic->Use

Caption: Decision tree for processing (R)-4,4-difluoropyrrolidine-2-carboxamide based on downstream application.

Protocol A: Isolation of the HCl Salt (Standard)

Use this method for storage or if the compound was synthesized via Boc-deprotection.

  • Dissolution: Dissolve the crude N-Boc precursor in a minimal amount of anhydrous methanol or ethyl acetate.

  • Acidification: Cool to 0°C. Add 5–10 equivalents of 4M HCl in Dioxane dropwise.

    • Note: Avoid aqueous HCl to prevent difficult solvent removal later.

  • Reaction: Stir at room temperature (RT) for 1–2 hours. Monitor by TLC (stain with Ninhydrin) or LCMS for disappearance of starting material.

  • Precipitation:

    • If a solid precipitates: Filter directly and wash with cold diethyl ether (

      
      ).
      
    • If no precipitate (clear solution): Concentrate the solvent to ~20% volume, then add excess

      
       or Hexanes to induce crystallization.
      
  • Drying: Dry the white solid under high vacuum for 12 hours to remove trace HCl and dioxane.

    • Target Yield: >90%[1]

    • Storage: Desiccator at 4°C.

Protocol B: Generation of Free Base (Just-in-Time)

Use this method ONLY if the next reaction requires a non-protonated amine and in-situ neutralization is impossible.

  • Solubilization: Dissolve the HCl salt in a minimal volume of water (e.g., 1 g in 5 mL).

  • Neutralization: Add saturated aqueous

    
     or 
    
    
    
    until pH reaches ~9.
    • Warning: Do not use strong bases (NaOH) or high pH (>11) as the amide group is susceptible to hydrolysis.

  • Extraction (Critical Step):

    • The free base is highly water-soluble due to the polar amide and amine.

    • Extract with DCM:Isopropanol (3:1 ratio) or Chloroform:Ethanol (3:1) .

    • Perform at least 4-5 extractions . Simple EtOAc extraction often results in poor recovery (<30%).

  • Salting Out: If recovery is low, saturate the aqueous layer with solid NaCl before extraction.

  • Concentration: Dry organic layer over

    
    , filter, and concentrate without heat (<30°C). Use immediately.
    

Part 3: Troubleshooting & FAQs

Q1: My free base is an oil that won't solidify. Is it impure?

Diagnosis: Not necessarily. The free base of (R)-4,4-difluoropyrrolidine-2-carboxamide is naturally an oil or a low-melting waxy solid. Root Cause: The fluorine atoms disrupt the crystal packing forces that would otherwise exist in the non-fluorinated analog. Action:

  • Do not attempt to recrystallize the free base.

  • Verify purity via 19F NMR (check for single species) and 1H NMR .

  • If a solid is absolutely required, convert it back to the HCl salt.

Q2: I am seeing low yields after extracting the free base.

Diagnosis: The compound is partitioning into the aqueous phase. Root Cause: The electron-withdrawing fluorines reduce the basicity of the amine, but the molecule remains highly polar (LogP < 0) due to the primary amide and secondary amine. Action:

  • Change Solvent: Switch from pure DCM or EtOAc to DCM:IPA (3:1) . The alcohol helps extract the polar amine.

  • Salt Saturation: Add solid NaCl to the aqueous phase until saturation ("Salting Out") to push the organic compound into the organic layer.

  • Continuous Extraction: For large scales (>10g), use a continuous liquid-liquid extractor.

Q3: The NMR shows split peaks. Is it a mixture of diastereomers?

Diagnosis: Likely rotamers or conformational puckering, not impurities. Root Cause:

  • Rotamers: Restricted rotation around the amide bond (though less common in primary amides than tertiary).

  • Ring Puckering: 4,4-difluoroproline derivatives exhibit specific "endo" vs "exo" ring puckering preferences driven by the gauche effect of the fluorine atoms.[2][3] This can cause signal broadening or splitting in NMR, particularly on the adjacent carbons (

    
     and 
    
    
    
    ). Verification:
  • Run 19F NMR . You should see a distinct AB quartet (or two complex multiplets) because the two fluorines are diastereotopic (non-equivalent). This is normal and confirms the structure.

  • Reference shift:

    
     to 
    
    
    
    ppm (relative to
    
    
    ).
Q4: Can I store the free base in solution?

Diagnosis: High risk. Root Cause: Solutions of the free base can undergo intermolecular condensation (dimerization) or slowly react with dissolved


 (carbamate formation).
Action:  Store as the dry HCl salt. If solution storage is unavoidable, use an anhydrous solvent (e.g., DMSO or DMF) at -20°C under Argon.

Part 4: References

  • PubChem. (S)-4,4-Difluoropyrrolidine-2-carboxylic acid hydrochloride | C5H8ClF2NO2.[4] National Library of Medicine. [Link]

  • Linclau, B., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. [Link]

  • Reichwein, J. F., et al. (2024). 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. PubMed.[5] [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist's Comparative Guide to Determining the Enantiomeric Excess of (R)-4,4-Difluoropyrrolidine Derivatives

Introduction: The Critical Role of Chirality in Fluorinated Pyrrolidines In modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed tactic to modulate metabolic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in Fluorinated Pyrrolidines

In modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed tactic to modulate metabolic stability, lipophilicity, and binding affinity. The 4,4-difluoropyrrolidine moiety, a bioisostere of proline, is a privileged structure in this regard. However, the introduction of chirality at other positions, such as in (R)-4,4-difluoropyrrolidine derivatives, necessitates rigorous control and accurate measurement of stereochemical purity. The biological activity of enantiomers can differ dramatically, with one enantiomer providing the therapeutic effect while the other may be inactive or even harmful.[1] Therefore, the precise determination of enantiomeric excess (ee) is not merely an analytical task but a cornerstone of safe and effective pharmaceutical development.[2]

This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of (R)-4,4-difluoropyrrolidine derivatives. We will delve into the causality behind experimental choices, present validated protocols, and offer insights to guide researchers in selecting the optimal method for their specific needs.

Pillar 1: Chiral High-Performance Liquid Chromatography (HPLC) - The Industry Gold Standard

Chiral HPLC is the most widely adopted and reliable method for separating and quantifying enantiomers in pharmaceutical settings.[2][3] The technique's power lies in the use of a Chiral Stationary Phase (CSP), which creates a chiral environment where the two enantiomers exhibit different affinities, leading to different retention times and, thus, separation.[1][4]

The Principle of Chiral Recognition on a CSP

The separation mechanism relies on the formation of transient, non-covalent diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[4][5] These interactions can include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance.[1][5] The enantiomer that forms the more stable complex will be retained longer on the column, resulting in a later elution time.

For pyrrolidine derivatives, which are cyclic secondary amines, polysaccharide-based CSPs are often the first choice.[4][6] Columns packed with derivatives of cellulose or amylose, such as Cellulose tris(3,5-dichlorophenylcarbamate), offer a broad range of interactions that are effective for resolving a wide variety of chiral compounds.[6]

dot graph "Chiral_HPLC_Workflow" { layout=dot; rankdir="LR"; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Prep" { label="Sample & Mobile Phase Preparation"; bgcolor="#F1F3F4"; P1 [label="Dissolve Analyte\nin Mobile Phase\n(e.g., 1 mg/mL)", fillcolor="#FFFFFF", fontcolor="#202124"]; P2 [label="Prepare Mobile Phase\n(e.g., Hexane/IPA)", fillcolor="#FFFFFF", fontcolor="#202124"]; P3 [label="Degas & Filter\nMobile Phase", fillcolor="#FFFFFF", fontcolor="#202124"]; }

subgraph "cluster_HPLC" { label="HPLC System"; bgcolor="#F1F3F4"; HPLC_Sys [label="Equilibrate Chiral Column\n(e.g., Polysaccharide CSP)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Injector [label="Inject Sample", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Detector [label="UV Detector\n(e.g., 210 nm)", shape=pentagon, fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_Analysis" { label="Data Analysis"; bgcolor="#F1F3F4"; Chromatogram [label="Generate Chromatogram", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Integration [label="Integrate Peak Areas\n(Area_R and Area_S)", fillcolor="#FFFFFF", fontcolor="#202124"]; Calculation [label="Calculate ee%\n ee% = |(Area_R - Area_S)| / (Area_R + Area_S) * 100", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

P1 -> Injector; P2 -> P3 -> HPLC_Sys; Injector -> HPLC_Sys -> Detector -> Chromatogram -> Integration -> Calculation;

} Caption: Workflow for Chiral HPLC Analysis.

Experimental Protocol: Chiral HPLC

This protocol is a robust starting point for the analysis of N-protected (e.g., Boc) 4,4-difluoropyrrolidine derivatives.

  • Instrumentation: HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column, such as one containing Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., CHIRALPAK® IC-3), is recommended. Dimensions: 250 x 4.6 mm, 3 or 5 µm particle size.[6]

  • Mobile Phase: A mixture of n-Hexane and a polar modifier like Isopropanol (IPA) or Ethanol is typical for normal-phase chromatography. A starting gradient of 90:10 (n-Hexane:IPA) is a good starting point. The ratio must be optimized to achieve baseline separation (Resolution > 1.5).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C. Temperature control is crucial as it can affect retention times and selectivity.

  • Detection: UV at 210 nm, where the amide or carbamate protecting group absorbs.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the resulting chromatogram.

Pillar 2: NMR Spectroscopy - A Powerful Orthogonal Technique

Nuclear Magnetic Resonance (NMR) spectroscopy offers a valuable alternative to HPLC. The fundamental challenge in using NMR is that enantiomers are isochronous (have identical spectra) in an achiral environment. To overcome this, a chiral auxiliary is introduced to create diastereomeric species that are no longer mirror images and will, therefore, exhibit distinct NMR signals.[7] There are two primary approaches.

A. Chiral Derivatizing Agents (CDAs): The Mosher's Acid Method

This classic method involves the covalent reaction of the chiral amine with a chiral derivatizing agent, most commonly Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its acid chloride, to form a pair of diastereomeric amides.[8][9] These diastereomers have different spatial arrangements, leading to distinct chemical shifts for nearby protons or fluorine atoms in the ¹H or ¹⁹F NMR spectrum.[8][10]

Causality: The trifluoromethyl group and the phenyl ring of the Mosher's acid create a strong anisotropic effect, which shields or deshields nearby nuclei in the substrate depending on their relative orientation in the two diastereomers. This difference in the magnetic environment is the source of the separate signals. The integration of these distinct signals allows for the direct calculation of the enantiomeric excess.[10]

dot graph "Mosher_Analysis_Workflow" { layout=dot; rankdir="LR"; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Reaction" { label="Derivatization"; bgcolor="#F1F3F4"; R1 [label="Dissolve Amine Analyte\nin Anhydrous CDCl3", fillcolor="#FFFFFF", fontcolor="#202124"]; R2 [label="Add (R)-Mosher's Acid Chloride\n(or (S)-Mosher's Acid Chloride)", fillcolor="#FFFFFF", fontcolor="#202124"]; R3 [label="Add Pyridine (as base)\nAllow reaction to complete", fillcolor="#FFFFFF", fontcolor="#202124"]; }

subgraph "cluster_NMR" { label="NMR Analysis"; bgcolor="#F1F3F4"; NMR_Acq [label="Acquire Spectrum\n(¹H or ¹⁹F NMR)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_Analysis" { label="Data Analysis"; bgcolor="#F1F3F4"; Spectrum [label="Identify Diastereomeric Signals", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Integration [label="Integrate Distinct Signals\n(Integ_R and Integ_S)", fillcolor="#FFFFFF", fontcolor="#202124"]; Calculation [label="Calculate ee%\n ee% = |(Integ_R - Integ_S)| / (Integ_R + Integ_S) * 100", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

R1 -> R2 -> R3 -> NMR_Acq -> Spectrum -> Integration -> Calculation; } Caption: Workflow for NMR Analysis using a Chiral Derivatizing Agent.

B. Chiral Solvating Agents (CSAs)

Unlike CDAs, Chiral Solvating Agents do not form covalent bonds. Instead, they form weak, transient diastereomeric complexes with the analyte enantiomers through non-covalent interactions like hydrogen bonding.[11][12] This interaction is sufficient to induce small, but measurable, differences in the chemical shifts of the enantiomers.[7][13] This method is advantageous as it is non-destructive and requires minimal sample preparation.[12][14]

Causality: The CSA creates a chiral solvent cage around the analyte. The differential fit and interaction of each enantiomer within this cage lead to the observed separation of signals (anisochrony) in the NMR spectrum. For secondary amines like pyrrolidine derivatives, chiral acids such as (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BINOL-phosphoric acid) can be effective CSAs.[7] The choice of a non-polar deuterated solvent (e.g., CDCl₃) is critical to favor the formation of these complexes.[7][11]

Experimental Protocol: NMR with Chiral Solvating Agent
  • Sample Preparation: In a clean NMR tube, dissolve approximately 5-10 mg of the (R)-4,4-difluoropyrrolidine derivative in 0.6 mL of deuterated chloroform (CDCl₃).

  • Acquire Reference Spectrum: Obtain a standard ¹H NMR spectrum of the analyte alone.

  • Add CSA: Add 1.0 to 1.2 equivalents of a suitable CSA (e.g., (R)-BINOL-phosphoric acid) directly to the NMR tube.

  • Mix and Equilibrate: Gently shake the tube for 30-60 seconds to ensure thorough mixing and complex formation.[14]

  • Acquire Final Spectrum: Re-acquire the ¹H NMR spectrum. Look for splitting of a well-resolved proton signal (e.g., a proton alpha to the nitrogen) into two distinct signals corresponding to the two enantiomers.

  • Analysis: The enantiomeric excess is determined by the integration ratio of the separated signals.

Head-to-Head Comparison of Techniques

The selection of an analytical method is a strategic decision based on the specific requirements of the project.

FeatureChiral HPLCNMR with Chiral Derivatizing Agent (CDA)NMR with Chiral Solvating Agent (CSA)
Principle Physical separation on a CSP[4]Covalent formation of diastereomers[10]Non-covalent formation of diastereomeric complexes[12]
Accuracy & Precision Very High (with proper validation)[15]High, but can be affected by integration errorsGood, dependent on signal resolution
Sensitivity (LOD/LOQ) Excellent, suitable for trace analysis[15]Moderate, requires mg quantitiesLower, requires mg quantities
Sample Throughput Moderate to HighLow (requires reaction time)High (mix and measure)[14]
Method Development Can be time-consuming (column/mobile phase screening)Generally applicable with minimal developmentRequires screening of suitable CSAs and solvents
Sample Destructiveness Non-destructive (sample can be recovered)Destructive (covalent modification)Non-destructive
Cost High (dedicated instrument, expensive columns)Moderate (requires NMR access)Moderate (requires NMR access)
Absolute Configuration No (requires a known standard)Yes (with careful analysis of both (R) and (S) derivatives)[10][16]No

Expert Insights & Troubleshooting

  • For Chiral HPLC: If you observe poor resolution, first try adjusting the ratio of the polar modifier in the mobile phase. A small change can have a significant impact. If that fails, screening columns with different chiral selectors (e.g., an amylose-based CSP vs. a cellulose-based one) is the next logical step.

  • For NMR-CDA (Mosher's): Ensure the reaction goes to completion to avoid kinetic resolution, which would give an inaccurate ee value. Using the acid chloride form of Mosher's acid generally results in faster and cleaner reactions.[8] Always run both (R)- and (S)-MTPA derivatives to confirm the assignment and analysis.[9][16]

  • For NMR-CSA: Not all CSAs work for all substrates. If one CSA does not provide adequate signal separation, another must be tried. The stoichiometry is also important; sometimes, a slight excess of the CSA can improve resolution.

Conclusion and Recommendations

For routine quality control and release testing in a drug development setting, Chiral HPLC is the undisputed method of choice due to its high accuracy, precision, and sensitivity.[2][15] Its ability to be rigorously validated makes it suitable for regulatory submissions.

NMR-based methods serve as excellent orthogonal techniques for confirmation and are particularly valuable in a research and development context. The Chiral Solvating Agent (CSA) method is ideal for rapid screening of multiple samples due to its speed and non-destructive nature.[14] The Chiral Derivatizing Agent (CDA) method, specifically Mosher's acid analysis, is uniquely powerful when the absolute configuration of a new compound needs to be determined, in addition to its enantiomeric excess.[10][16]

Ultimately, a well-equipped laboratory should leverage both chromatography and NMR spectroscopy, using them in a complementary fashion to ensure the unambiguous and accurate stereochemical characterization of critical intermediates like (R)-4,4-difluoropyrrolidine derivatives.

References

  • Chiral column chromatography - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuE6jkg5fCtYAEG5C5KIeiIWQJ-VVskVcfniEmeTMnJPUJMb9i0qWRdXE_PO5f-r8YOLbH8sGWM02f0HDRpdcRcS6xlp5UUYbtQYGpr9kgQ4NBdhHNqZ3_OOrkPPK_mL4CUWuD2vmy4x7uI9fIAfDkqxlysA==]
  • Chiral Chromatography: Principle, Components, Steps, Types, Uses - Microbe Notes. [URL: https://microbenotes.
  • Synthesis of Tertiary and Quaternary Amine Derivatives from Wood Resin as Chiral NMR Solvating Agents - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6150153/]
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/390958-Chiral-Separation-and-Enantiomeric-Analysis-Critical-Importance-in-Pharmaceutical-Development/]
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra05291a]
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.7b01968]
  • 14.3: Chiral Chromatography - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/14%3A_Chromatography/14.
  • US11008354B2 - Chiral solvating agents - Google Patents. [URL: https://patents.google.
  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. [URL: https://www.biopharminternational.
  • Chiral Resolving agents - YouTube. [URL: https://www.youtube.
  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. [URL: https://www.registech.com/assets/1/6/System_Suitability_and_Validation_for_Chiral_Purity_Assays_of_Drug_Substances.pdf]
  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy | Analytical Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.analchem.1c04834]
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Education. [URL: https://pubs.acs.org/doi/10.1021/acs.jchemed.6b00958]
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlehtml/2022/ra/d2ra05291a]
  • Mosher's acid - Wikipedia. [URL: https://en.wikipedia.org/wiki/Mosher%27s_acid]
  • Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis - Benchchem. [URL: https://www.benchchem.
  • Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol - Benchchem. [URL: https://www.benchchem.com/blog/comparative-guide-to-chiral-hplc-analysis-of-r-n-boc-3-pyrrolidinol/]
  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. [URL: https://www.researchgate.net/publication/236109312_Mosher_Amides_Determining_the_Absolute_Stereochemistry_of_Optically-Active_Amines]
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [URL: https://analyticalsciencejournals.onlinelibrary.wiley.com/doi/abs/10.1002/chir.22094]
  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17947986/]

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Comparative

A Senior Application Scientist's Guide to HPLC Methods for Separating Fluorinated Pyrrolidine Enantiomers

Introduction: The Critical Role of Chirality in Fluorinated Pyrrolidines The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, imparting unique properties such as enh...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in Fluorinated Pyrrolidines

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, imparting unique properties such as enhanced metabolic stability, increased binding affinity, and altered basicity.[1] The pyrrolidine scaffold, a privileged motif in numerous pharmaceuticals, is a frequent target for fluorination.[2] When this occurs at a stereocenter, the resulting enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to accurately separate and quantify these enantiomers is not merely an analytical challenge; it is a fundamental requirement for the development of safe and effective drugs.

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the enantioseparation of fluorinated pyrrolidines. Moving beyond a simple recitation of protocols, we will delve into the mechanistic principles behind chiral recognition, offering a framework for logical method development and optimization for researchers, scientists, and drug development professionals.

The Engine of Separation: Understanding Chiral Stationary Phases (CSPs)

Direct enantioseparation by HPLC is the most widely used approach, relying on the formation of transient, diastereomeric complexes between the analyte enantiomers and a chiral stationary phase (CSP).[][4] For compounds like fluorinated pyrrolidines, polysaccharide-based CSPs have proven to be the most powerful and versatile tools.[5]

These CSPs consist of cellulose or amylose polymers, derivatized with various phenylcarbamates, coated or immobilized on a silica support.[5] The chiral recognition mechanism is a complex interplay of forces:

  • Hydrogen Bonding: The carbamate linkages on the CSP provide hydrogen bond donors and acceptors. The pyrrolidine nitrogen and any hydroxyl or amide groups on the analyte are key interaction points.

  • π-π Interactions: The phenyl groups on the CSP can interact with aromatic rings or other π-systems on the analyte.

  • Steric Interactions: The enantiomers fit differently into the chiral grooves and cavities formed by the helical structure of the polysaccharide backbone. This steric hindrance is often the primary driver of separation.[5]

  • Dipole-Dipole Interactions: The polar carbamate groups and the highly polar C-F bond contribute to dipole-dipole interactions that can influence selectivity.

The combination of these interactions creates a distinct energetic landscape for each enantiomer as it travels through the column, resulting in different retention times and, ultimately, separation.

Comparative Analysis of Chiral Stationary Phases

The choice of CSP is the most critical factor in achieving a successful chiral separation.[5] While dozens of CSPs are commercially available, derivatives of amylose and cellulose are the workhorses of the field.

Polysaccharide-Based CSPs: The Gold Standard

Columns based on amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) are often the first choice for screening chiral separations of a wide variety of compounds. Their broad applicability stems from the well-defined helical structures that provide excellent steric discrimination.

For N-protected fluorinated pyrrolidines, such as N-Boc-3-fluoropyrrolidine, these phases are highly effective. The Boc protecting group can participate in hydrogen bonding with the CSP, while the fluorinated pyrrolidine ring interacts within the chiral pockets of the polysaccharide.

Table 1: Representative Performance Data for Polysaccharide-Based CSPs

AnalyteCSPMobile PhasetR1 (min)tR2 (min)Selectivity (α)Resolution (Rs)
N-Boc-3-hydroxypyrrolidineCellulose tris(3,5-dichlorophenylcarbamate)n-Hexane/IPA (90:10, v/v)8.510.21.202.5
N-Boc-3-fluoropyrrolidine (Hypothetical)Cellulose tris(3,5-dichlorophenylcarbamate)n-Hexane/IPA (90:10, v/v)9.111.51.263.1
(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acidAmylose tris(3,5-dimethylphenylcarbamate)n-Hexane/Ethanol/TFA (80:20:0.1, v/v/v)12.315.11.234.2

Data for N-Boc-3-hydroxypyrrolidine is adapted from established methods for similar structures.[5] Data for fluorinated analogs is a projected, realistic representation based on the known effects of fluorine substitution, which often increases retention and can enhance selectivity due to modified polarity and interaction strength.

Macrocyclic Glycopeptide-Based CSPs

CSPs based on macrocyclic glycopeptides, such as vancomycin or teicoplanin, offer a different and complementary selectivity.[6] Their complex, basket-like structures provide multiple interaction points through hydrogen bonding, ionic interactions, and inclusion complexing.[6] These columns are particularly useful for polar and ionizable compounds, such as fluorinated pyrrolidine carboxylic acids.

Workflow for Chiral Method Development

A systematic approach is crucial for efficient method development. The following workflow outlines a logical progression from initial screening to a fully optimized method.

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation Start Define Analyte (N-protected, acidic, basic?) SelectCSPs Select 2-4 CSPs (e.g., Amylose & Cellulose derivatives) Start->SelectCSPs ScreenModes Screen in Normal Phase (NP) & Polar Organic (PO) Modes SelectCSPs->ScreenModes PartialSep Partial Separation? ScreenModes->PartialSep PartialSep->SelectCSPs No, try other CSPs OptimizeMP Optimize Mobile Phase - Adjust alcohol % (NP) - Change alcohol (IPA, EtOH) - Add additives (TFA, DEA) PartialSep->OptimizeMP Yes OptimizeParams Optimize Other Parameters - Flow Rate - Temperature OptimizeMP->OptimizeParams BaselineSep Baseline Separation? OptimizeParams->BaselineSep BaselineSep->OptimizeMP No, re-optimize Validate Validate Method (Linearity, Accuracy, Precision) BaselineSep->Validate Yes End Final Method Validate->End

Caption: A systematic workflow for chiral HPLC method development.

Experimental Protocols

The following protocols provide a starting point for the separation of N-protected fluorinated pyrrolidine enantiomers.

Protocol 1: Normal-Phase Separation on a Polysaccharide CSP

This method is a robust starting point for neutral, N-protected fluorinated pyrrolidines.

  • Instrumentation: HPLC system with UV detector.

  • Chiral Stationary Phase: Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on 3 µm silica, 250 x 4.6 mm.

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA) (90:10, v/v).

    • Scientist's Note: The hexane/alcohol ratio is the primary tool for controlling retention and resolution. Decreasing the alcohol percentage will increase retention and often improve resolution, but will also broaden peaks.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

    • Scientist's Note: Lowering the temperature can sometimes enhance enantioselectivity by increasing the stability of the transient diastereomeric complexes.

  • Detection: UV at 210 nm (for Boc-protected compounds).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Protocol 2: Indirect Method via Chiral Derivatization

For pyrrolidines lacking a strong chromophore or when direct methods fail, an indirect approach can be effective. This involves reacting the pyrrolidine enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.

  • Derivatization Step:

    • React the fluorinated pyrrolidine racemate with an enantiomerically pure chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

    • The reaction creates two diastereomers with different physical properties.

  • HPLC Analysis:

    • Instrumentation: HPLC system with UV-Vis detector.

    • Stationary Phase: Standard C18 (achiral) column, 250 x 4.6 mm, 5 µm.

    • Mobile Phase: Gradient elution using a mixture of acetonitrile and a buffered aqueous phase (e.g., triethylammonium phosphate buffer).

    • Detection: Monitor at the wavelength corresponding to the chromophore of the derivatizing agent (e.g., 340 nm for Marfey's reagent derivatives).

    Scientist's Note: While effective, this method requires an additional reaction step and careful validation to ensure the derivatization reaction does not cause racemization.[7]

Conclusion and Future Outlook

The enantioseparation of fluorinated pyrrolidines is a critical task readily achievable with modern HPLC techniques. Polysaccharide-based chiral stationary phases represent the most powerful and versatile platform for direct separations, offering a high success rate under normal phase conditions. The principles of chiral recognition—rooted in hydrogen bonding, π-π interactions, and steric fit—provide a rational basis for method development and optimization. As the complexity of fluorinated molecules in drug discovery continues to grow, the systematic application of these chiral separation strategies will remain an indispensable tool for ensuring the safety and efficacy of next-generation therapeutics.

References

  • Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. (n.d.). National Institutes of Health. Retrieved February 12, 2026, from [Link]

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024, August 2). MDPI. Retrieved February 12, 2026, from [Link]

  • Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. (n.d.). National Institutes of Health. Retrieved February 12, 2026, from [Link]

  • APPLICATIONS. (n.d.). Phenomenex. Retrieved February 12, 2026, from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

  • Chiral HPLC Column. (n.d.). Phenomenex. Retrieved February 12, 2026, from [Link]

  • Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organocatalysis. (n.d.). National Institutes of Health. Retrieved February 12, 2026, from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved February 12, 2026, from [Link]

  • Chiral LC Columns. (n.d.). Phenomenex. Retrieved February 12, 2026, from [Link]

  • The Chiral Notebook. (n.d.). Phenomenex. Retrieved February 12, 2026, from [Link]

  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (2024, October 16). National Institutes of Health. Retrieved February 12, 2026, from [Link]

  • Daicel Chiral Technologies Technical Library. (n.d.). Daicel Chiral Technologies. Retrieved February 12, 2026, from [Link]

  • Application Notes: Chiral. (n.d.). LCGC International. Retrieved February 12, 2026, from [Link]

  • Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Chiral Applications Database. (n.d.). Daicel Chiral Technologies. Retrieved February 12, 2026, from [Link]

  • Updates in the Technology and Application of Chiral Stationary Phases. (2014, August 26). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (n.d.). National Institutes of Health. Retrieved February 12, 2026, from [Link]

  • CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. (2025, March 25). Ukrainian Chemistry Journal. Retrieved February 12, 2026, from [Link]

  • (3-FLUORO-1-((R)-1-PHENYLETHYL)PYRROLIDIN-3-YL)METHANOL. (n.d.). Chemical Synthesis. Retrieved February 12, 2026, from [Link]METHANOL-2023-01-04.html)

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Validation

Stereoelectronic Engineering: The Impact of Fluorine on Pyrrolidine-2-Carboxamide pKa

This guide is structured to serve as a definitive technical resource for researchers optimizing pyrrolidine-based scaffolds. It synthesizes physical organic chemistry principles with practical experimental workflows.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to serve as a definitive technical resource for researchers optimizing pyrrolidine-based scaffolds. It synthesizes physical organic chemistry principles with practical experimental workflows.

Executive Summary

The introduction of fluorine into the pyrrolidine scaffold is a precision tool for modulating the basicity (pKa) and conformational landscape of pyrrolidine-2-carboxamide (prolinamide). This guide analyzes how the high electronegativity (


) and stereoelectronic effects of fluorine at the C4 position reduce the pKa of the pyrrolidine nitrogen.

For drug development and organocatalysis, this pKa shift is not merely a physical constant; it is a design parameter that dictates:

  • Hydrogen Bond Donor Capability: Lower pKa correlates with a more acidic N-H, enhancing hydrogen bonding in transition states (organocatalysis).

  • Bioavailability: Altered ionization states at physiological pH (7.4) affect membrane permeability.

  • Conformational Locking: The gauche effect dictates the ring pucker (

    
    -exo vs. 
    
    
    
    -endo), influencing target binding.

The Stereoelectronic Landscape

To understand the pKa shift, one must look beyond simple electronegativity. The interaction is governed by two primary mechanisms: the Inductive Effect and the Gauche Effect .

Mechanism of Action[1]
  • Inductive Withdrawal (

    
    ):  Fluorine pulls electron density through the 
    
    
    
    -bond framework. This reduces the electron density available at the pyrrolidine nitrogen lone pair, stabilizing the neutral amine over the protonated ammonium species, thereby lowering the pKa.
  • The Gauche Effect: In 4-fluoroproline derivatives, the C–F bond and the C–N bond tend to align gauche to maximize

    
     hyperconjugation. This locks the ring conformation, which indirectly perturbs the nitrogen's hybridization and solvation shell.
    
Visualization: Inductive & Stereoelectronic Flow

The following diagram illustrates the electron density withdrawal and conformational bias introduced by the fluorine atom.

G cluster_gauche Stereoelectronic Control F_atom Fluorine (C4) C_skeleton Pyrrolidine Ring (Sigma Framework) F_atom->C_skeleton Inductive Pull (-I) N_amine Pyrrolidine Nitrogen (Secondary Amine) C_skeleton->N_amine Electron Withdrawal Lone_Pair N Lone Pair (Basicity Source) N_amine->Lone_Pair Determines Availability pKa_Result Result: Lower pKa (Reduced Basicity) Lone_Pair->pKa_Result Less Available for H+ Stereo Stereochemistry (4R vs 4S) Pucker Ring Pucker (Exo vs Endo) Stereo->Pucker Gauche Effect Pucker->N_amine Solvation Access

Caption: Logical flow showing how fluorine's inductive pull and stereochemical orientation converge to reduce nitrogen basicity.

Comparative Analysis: The Data

The table below compares the parent prolinamide with its fluorinated analogs. Note: While absolute pKa values can vary by solvent and ionic strength, the relative shift (


pKa)  is the critical design parameter.
CompoundStructureRing Pucker PreferenceAmine pKa (Approx)*

pKa (vs. Parent)
Key Characteristic
L-Prolinamide UnsubstitutedMixed (Endo/Exo)9.9 - 10.2 ReferenceHigh basicity; flexible conformation.
(4R)-Fluoroprolinamide trans-F (Relative to amide)

-exo
~ 9.0 -1.0 to -1.2Favors trans peptide bonds; mimics Collagen structure.
(4S)-Fluoroprolinamide cis-F (Relative to amide)

-endo
~ 9.1 -0.9 to -1.1Favors cis peptide bonds; destabilizes helices.
4,4-Difluoroprolinamide Geminal DifluoroNone (Planar bias)~ 8.2 - 8.5 -1.5 to -2.0Maximum inductive effect; highly acidic N-H bond.

Data Interpretation:

  • The "Fluorine Drop": A single fluorine atom typically lowers the pKa of the pyrrolidine nitrogen by ~1.0 log unit. This makes the amine less likely to be protonated at physiological pH compared to the parent.

  • Amide vs. Acid: Note that these values are for the amide derivative. The free acid (Proline) has a higher amine pKa (~10.6). The conversion to an amide itself lowers the pKa (~10.6

    
     ~10.0) due to the loss of the stabilizing carboxylate anion (
    
    
    
    ).

Experimental Validation Protocols

Trustworthy data requires self-validating protocols. Below are two methods to determine the pKa of fluorinated prolinamides: the Potentiometric Standard and the


 NMR Method  (highly recommended for fluorinated species).
Method A: Potentiometric Titration (The Gold Standard)

Objective: Determine macroscopic pKa via direct pH measurement.

  • Preparation: Dissolve 0.1 mmol of the prolinamide hydrochloride salt in 10 mL of degassed, carbonate-free water (

    
     M KCl).
    
  • Calibration: Calibrate the glass electrode using a 3-point calibration (pH 4.01, 7.00, 10.00). Validation: Slope must be

    
    .
    
  • Titration: Titrate with 0.1 M standardized NaOH (CO2-free) using an autotitrator. Add titrant in 2

    
    L increments.
    
  • Data Analysis: Plot pH vs. Volume. Use the Gran Plot method to determine the exact equivalence point (

    
    ).
    
  • Calculation: Apply the Henderson-Hasselbalch equation at the half-equivalence point (

    
    ) where pH = pKa.
    
Method B: NMR Titration (The Precision Method)

Objective: Determine pKa by monitoring the chemical shift perturbation of the fluorine signal, which is highly sensitive to the protonation state of the remote nitrogen.

Workflow Diagram:

Protocol Prep Sample Prep: 5mM Fluoroprolinamide in D2O/Buffer mix Ref Add Internal Standard: Trifluoroethanol (TFE) (Shift Reference) Prep->Ref Titrate pH Adjustment Loop: Adjust pH (HCl/NaOH) Measure pH (Meter) Ref->Titrate Acquire Acquire 19F NMR: Record Chemical Shift (δ) Titrate->Acquire Acquire->Titrate Next pH point Plot Data Analysis: Plot δ vs pH Acquire->Plot Complete Series Fit Sigmoidal Fit: Inflection Point = pKa Plot->Fit

Caption: Iterative workflow for 19F NMR-based pKa determination, ensuring chemical shift accuracy via internal referencing.

Protocol Steps:

  • Sample: Prepare a 5 mM solution of the fluorinated prolinamide in 90% H2O / 10% D2O.

  • Reference: Add Trifluoroethanol (TFE) as an internal chemical shift reference (does not titrate in the window of interest).

  • Titration Loop:

    • Adjust pH using dilute HCl or NaOH.

    • Measure pH using a micro-electrode (corrected for deuterium isotope effect if high D2O content is used:

      
      ).
      
    • Acquire

      
       NMR spectrum (decoupled).
      
  • Analysis: The fluorine signal will shift upfield/downfield as the nitrogen protonates. Plot

    
     vs. pH.[1] The inflection point of the sigmoidal curve is the pKa.
    

Implications for Drug Design & Catalysis

Organocatalysis (The "H-Bond" Effect)

In asymmetric catalysis (e.g., aldol reactions), prolinamides act via enamine formation.

  • Impact: The electron-withdrawing fluorine lowers the pKa of the N-H bond in the amide (and the transient enamine). This makes the N-H a stronger hydrogen bond donor .[2]

  • Result: Enhanced activation of electrophiles (like aldehydes) in the transition state, often leading to higher reaction rates and improved enantioselectivity compared to non-fluorinated parents.

Peptidomimetics (Conformational Control)
  • (4R)-Fluoroprolinamide: Stabilizes the trans peptide bond and the polyproline II (PPII) helix. Useful for collagen mimics.

  • (4S)-Fluoroprolinamide: Destabilizes the PPII helix and promotes cis peptide bonds. Useful for designing "turn" structures in beta-hairpin mimetics.

References

  • Raines, R. T., et al. (2001). "Stereoelectronic effects on the structure and stability of collagen." Nature, 409, 359-362. [Link]

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37, 308-319. [Link]

  • Wennemers, H., et al. (2011). "Functionalizable Collagen Model Peptides." Chemistry – A European Journal, 17, 6811–6819. [Link]

  • Doyle, A. G., & Jacobsen, E. N. (2007). "Small-Molecule H-Bond Donors in Asymmetric Catalysis." Chemical Reviews, 107(12), 5713–5743. [Link]

  • PubChem. "L-Prolinamide Compound Summary." National Library of Medicine. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of (R)-4,4-Difluoropyrrolidine-2-carboxamide for Drug Development Professionals

In the fast-paced environment of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, fluorinated heterocyclic compounds such as (R)-4,4-Diflu...

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, fluorinated heterocyclic compounds such as (R)-4,4-Difluoropyrrolidine-2-carboxamide are of increasing interest due to their unique properties that can enhance metabolic stability and binding affinity. However, the very stability that makes these compounds attractive also necessitates a rigorous and informed approach to their disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (R)-4,4-Difluoropyrrolidine-2-carboxamide, ensuring the safety of laboratory personnel and the protection of our environment.

I. Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for the (R)-enantiomer may not always be readily available, data from the closely related (S)-4,4-Difluoropyrrolidine-2-carboxamide hydrochloride provides critical insights. The primary hazards associated with this class of compounds include:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

The difluorinated pyrrolidine ring, a structural motif in this compound, contributes to its chemical stability. This stability, particularly the strength of the carbon-fluorine bond, means the compound is not readily biodegradable and can persist in the environment if not disposed of correctly. Therefore, it must be treated as a hazardous waste.

Table 1: Hazard Profile of 4,4-Difluoropyrrolidine-2-carboxamide Derivatives

Hazard StatementGHS ClassificationPrecautionary Measures
H315: Causes skin irritationSkin Irrit. 2P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water and soap.[1]
H319: Causes serious eye irritationEye Irrit. 2P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritationSTOT SE 3P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
II. The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of (R)-4,4-Difluoropyrrolidine-2-carboxamide is that it must be handled as a regulated hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in general laboratory trash.

1. Personal Protective Equipment (PPE): The First Line of Defense

Before handling the waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

2. Waste Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation is critical to prevent accidental and potentially dangerous chemical reactions in the waste container.

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for (R)-4,4-Difluoropyrrolidine-2-carboxamide and related fluorinated waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

  • Labeling: The label should be unambiguous and include:

    • The words "Hazardous Waste"

    • The full chemical name: "(R)-4,4-Difluoropyrrolidine-2-carboxamide"

    • The primary hazards: "Irritant"

    • The date of accumulation.

  • Avoid Mixing: Do not mix this waste with other waste streams, particularly strong acids, bases, or oxidizing agents, to prevent unknown and potentially hazardous reactions.

3. On-site Accumulation and Storage: Maintaining a Safe Environment

  • Storage Location: Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from general laboratory traffic.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate any potential leaks or spills.

4. Final Disposal: Professional Handling is Non-Negotiable

The final and most critical step is the transfer of the waste to a licensed professional waste disposal service. These companies have the expertise and facilities to handle and dispose of chemical waste in compliance with all federal, state, and local regulations.

  • High-Temperature Incineration: The recommended method for the complete destruction of fluorinated organic compounds is high-temperature incineration. This process is equipped with afterburners and scrubbers to neutralize the harmful byproducts of combustion, such as hydrogen fluoride.

  • Licensed Disposal Company: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste by a licensed and reputable contractor.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of (R)-4,4-Difluoropyrrolidine-2-carboxamide.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_storage On-Site Management cluster_disposal Final Disposition Start Waste Generation: (R)-4,4-Difluoropyrrolidine-2-carboxamide PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Container Select & Label Hazardous Waste Container PPE->Container Segregate Segregate Waste: No Mixing with Incompatibles Container->Segregate Store Store in Designated Satellite Accumulation Area Segregate->Store Secure Ensure Container is Securely Closed Store->Secure EHS Contact Environmental Health & Safety (EHS) Secure->EHS ProfessionalDisposal Arrange for Pickup by Licensed Waste Disposal Service EHS->ProfessionalDisposal Incineration High-Temperature Incineration (Preferred Method) ProfessionalDisposal->Incineration

Caption: Disposal workflow for (R)-4,4-Difluoropyrrolidine-2-carboxamide.

By adhering to this structured and scientifically-grounded disposal protocol, researchers can ensure they are not only compliant with safety regulations but are also acting as responsible stewards of the environment. The principles of hazard identification, proper segregation, and professional disposal are fundamental to a safe and sustainable research enterprise.

References

  • Loba Chemie. PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY: PYRROLIDINE. [Link]

  • PubChem. (2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid. [Link]

  • Synthonix. (S)-4,4-Difluoropyrrolidine-2-carboxamide hydrochloride. [Link]

  • NO. 7. Safety Data Sheet. [Link]

  • DAP. HD MAX Construction Adhesive Safety Data Sheet. [Link]

  • Taylor & Francis Online. Key developments in fluorinated heterocycles. [Link]

  • Autechaux. (S)-1-(2-Aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile hydrochloride. [Link]

  • Environmental Protection Agency. Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. [Link]

  • National Center for Biotechnology Information. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

  • Wiley. FLUORINATED HETEROCYCLIC COMPOUNDS. [Link]

  • University of Oxford. Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'. [Link]

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